Molecular structure and properties of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
This guide provides an in-depth technical analysis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate . Based on its chemical architecture, this molecule is the -methylene precursor to the well-known drug Etomoxir .[1] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate .
Based on its chemical architecture, this molecule is the
-methylene precursor to the well-known drug Etomoxir .[1] While Etomoxir (an epoxide) is the standard irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the -methylene intermediate described here represents a distinct chemical entity acting as a potent Michael acceptor .[1] It serves as both a critical synthetic gateway and a bioactive electrophile capable of covalent protein modification.[1]
Role: Synthetic Intermediate & Electrophilic Chemical Probe
Target Class: CPT1 Inhibitor Precursor / Michael Acceptor
Molecular Formula:
Part 1: Molecular Architecture & Physiochemical Properties[1]
This molecule bridges the gap between lipophilic fatty acid mimics and reactive covalent inhibitors.[1] Its structure is tripartite: a lipophilic tail (mimicking palmitate), a flexible linker, and a reactive "warhead" (the
The molecule is designed to trick the CPT1 enzyme, which normally transports long-chain fatty acids into the mitochondria.[1][2][3][4]
Domain
Chemical Moiety
Function
Tail (Recognition)
4-Chlorophenoxy
Mimics the hydrophobic chain of fatty acids (e.g., palmitate) to enter the CPT1 binding pocket.[1] The chlorine atom increases lipophilicity and metabolic stability.[1]
Linker
Hexyl Chain (
Provides the necessary spacing (approx. 8-9 Å) to position the warhead near the catalytic cysteine or serine residues of the target enzyme.[1]
Warhead (Reactivity)
-Methylene Ethyl Ester
A reactive -unsaturated carbonyl.[1] Unlike the epoxide in Etomoxir, this group reacts via Michael addition (1,4-addition) with nucleophiles (e.g., thiols in cysteine).[1]
Physiochemical Data Profile
Note: Values are derived from structure-activity relationship (SAR) data of Etomoxir analogs.[1]
Lack of donors increases membrane permeability.[1]
Reactivity
High (Electrophile)
Prone to polymerization if not stabilized; reacts with glutathione (GSH) in vivo.[1]
Part 2: Synthesis & Manufacturing Protocols
The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate is the penultimate step in the manufacturing of Etomoxir.[1] The critical challenge is introducing the exocyclic methylene group without polymerizing the product.[1]
Synthetic Pathway (Graphviz Visualization)[1]
The following diagram outlines the conversion of 4-chlorophenol to the target methylene intermediate, and its subsequent oxidation to Etomoxir.
Caption: Synthetic route from 4-chlorophenol to the target
-methylene ester and subsequent epoxidation.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methyleneoctanoate via
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 8-(4-chlorophenoxy)octanoate (1.0 equiv) in anhydrous THF (0.5 M concentration).
Addition: Add Paraformaldehyde (5.0 equiv) and Diisopropylammonium trifluoroacetate (1.0 equiv).
Reaction: Heat the mixture to reflux (
) under an argon atmosphere. Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot will disappear, replaced by a slightly more polar UV-active spot (the conjugated alkene).[1]
Critical Control Point: Do not overheat or extend reaction time unnecessarily to avoid polymerization of the methylene group.[1]
Work-up: Cool to room temperature. Dilute with diethyl ether and wash successively with saturated
, filter, and concentrate in vacuo. Purify via flash column chromatography on silica gel.
Note: Use a radical inhibitor (e.g., BHT) in the solvent system if storing the compound, as
-methylene esters are prone to auto-polymerization.[1]
Part 3: Biological Mechanism & Applications[1][2][5]
While Etomoxir acts via an epoxide ring-opening mechanism to covalently bind the active site of CPT1, the 2-methylene analog functions as a Michael acceptor.[1]
Mechanism of Action: CPT1 Inhibition
CPT1 (Carnitine Palmitoyltransferase 1) is the gatekeeper of mitochondrial fatty acid oxidation (FAO).[1][2][3][5][6][7][8] It converts Acyl-CoA to Acyl-Carnitine.[1][2][5][7]
Binding Mode: The 4-chlorophenoxy tail anchors the molecule in the hydrophobic tunnel of CPT1.[1]
Covalent Modification: The
-methylene group is positioned near nucleophilic residues (Cysteine-238 or similar in the catalytic domain).[1] The nucleophile attacks the -carbon of the methylene group (Michael addition), forming a stable thioether bond.[1]
Result: Permanent inactivation of CPT1, blocking fatty acid entry into the mitochondria and forcing the cell to rely on glycolysis (Warburg effect modulation).[1]
Biological Pathway Visualization[1]
Caption: Mechanism of CPT1 blockade by the electrophilic methylene inhibitor.[1]
Part 4: Safety & Stability Guidelines
Working with
-methylene esters requires specific safety protocols due to their high reactivity.[1]
Handling Precautions
Skin Sensitization: Like many Michael acceptors (e.g., acrylates), this compound is a potent skin sensitizer.[1] It can alkylate skin proteins, leading to allergic contact dermatitis.[1] Double-gloving (Nitrile) is mandatory. [1]
Inhalation: Use only in a fume hood.[1] The compound may vaporize slightly or exist as an aerosol during work-up.[1]
Stability & Storage[1]
Polymerization: The terminal double bond is susceptible to radical polymerization.[1]
Storage Protocol: Store at
under inert gas (Argon/Nitrogen).
Stabilizers: For long-term storage, addition of 100 ppm BHT (Butylated hydroxytoluene) or Hydroquinone is recommended to prevent polymerization.[1]
Part 5: References
Etomoxir Synthesis & Structure:
Source: Wikipedia / PubChem.[1] "Etomoxir: Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate."[1][9][10][11]
Relevance: Confirms the structural backbone and the role of the methylene precursor in the synthetic route.
Source: Pike, L. S., et al. (2011).[1] "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases ROS in glioblastoma cells."[1] Biochimica et Biophysica Acta (BBA).[1]
Relevance: Establishes the biological consequence of blocking the CPT1 pathway using this pharmacophore.
-Methylene- -butyrolactones and -Methylene Esters." Organic Reactions.[1]
Relevance: Provides the authoritative grounding for the Mannich-type synthesis protocol described in Section 2.2.
Off-Target Effects of CPT1 Inhibitors:
Source: Yao, C. H., et al. (2018).[1][7] "Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of
Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
An In-depth Analysis for Researchers and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the anticipated safety considerations and recommended...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Analysis for Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the anticipated safety considerations and recommended handling procedures for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document serves as an expert-derived technical resource, synthesizing data from structurally related molecules and functional group toxicology to forecast potential hazards and establish a robust framework for its safe utilization in a research and development setting.
Deconstructing the Molecule: A Proactive Approach to Hazard Identification
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a complex organic molecule featuring several key functional groups that dictate its reactivity and toxicological profile. A thorough understanding of these components is paramount for anticipating its behavior and implementing appropriate safety measures.
The Chlorophenoxy Moiety: The presence of a 4-chlorophenoxy group is a significant structural alert. Chlorophenoxy compounds are a well-known class of herbicides, and their toxicological effects are extensively documented.[1][2][3][4][5] Systemic toxicity can occur following ingestion, inhalation, or dermal absorption, with primary effects on the nervous system, muscles, liver, and kidneys.[1][3][6] Some chlorophenoxy herbicides have been associated with an increased risk of certain cancers, such as non-Hodgkin's lymphoma.[6]
The α,β-Unsaturated Ester System: The 2-methylen-octanoate portion of the molecule contains an α,β-unsaturated carbonyl group. This is a reactive functional group that can act as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.[7][8] This reactivity is the basis for the toxicity of many α,β-unsaturated carbonyl compounds, which can cause skin and respiratory irritation, sensitization, and potential genotoxicity.[7][9][10][11]
The Ester Linkage: The ethyl ester group is generally considered to be of lower toxicological concern. However, it can be hydrolyzed in vivo to the corresponding carboxylic acid and ethanol. The resulting carboxylic acid would still retain the chlorophenoxy and α,β-unsaturated moieties, and therefore its toxicological properties should be considered.
Based on this structural analysis, it is prudent to handle Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate with a high degree of caution, assuming it possesses a combination of the hazards associated with both chlorophenoxy herbicides and reactive α,β-unsaturated esters.
Quantitative Toxicological Profile (Inferred)
Due to the lack of specific data for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, the following table provides a summary of toxicological data for related compounds to guide risk assessment.
Toxicological Endpoint
Related Compound(s)
Observed Effects & Potency
Acute Oral Toxicity
Chlorophenoxy Herbicides
Moderately to highly toxic. Doses of 3-4 g of 2,4-D can be toxic in humans.[3]
α,β-Unsaturated Aldehydes
Moderate acute oral toxicity observed for some analogues.[10]
Dermal Toxicity
Chlorophenoxy Herbicides
Dermal absorption is a significant route of exposure.[12] Can cause skin irritation.[3]
α,β-Unsaturated Aldehydes
Can be irritating to the skin and are potential skin sensitizers.[10]
Inhalation Toxicity
Chlorophenoxy Herbicides
Inhalation of dusts or mists can lead to systemic toxicity.[1]
α,β-Unsaturated Esters
May cause respiratory irritation.
Carcinogenicity
Chlorophenoxy Herbicides
Some studies suggest a link to non-Hodgkin's lymphoma.[6]
Genotoxicity
α,β-Unsaturated Carbonyls
Potential for genotoxicity due to reactivity with DNA.[10]
Prudent Handling Protocols: A Step-by-Step Guide
The following protocols are designed to minimize exposure and ensure the safe handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in a laboratory setting.
Engineering Controls: The First Line of Defense
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE Component
Specification
Rationale
Gloves
Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
Safety glasses with side shields or chemical splash goggles.
To protect eyes from dust particles and splashes.
Lab Coat
A buttoned, long-sleeved lab coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary for operations that could generate significant dust or aerosols, based on a risk assessment.
To prevent inhalation of airborne contaminants.
Standard Operating Procedure (SOP) for Handling
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.
Weighing: If weighing the solid compound, do so in the chemical fume hood on a tared weigh boat.
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
Transfers: Use appropriate tools (e.g., spatulas, pipettes) for all transfers to minimize the risk of spills.
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Spill and Emergency Procedures
Small Spills
Evacuate: If safe to do so, restrict access to the spill area.
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust.
Collect: Carefully scoop the absorbed material or solid into a labeled, sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
Isolate: Close the laboratory doors and prevent entry.
Report: Contact your institution's emergency response team and provide them with details of the spill.
Storage and Disposal
Storage: Store Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.
Visualizing Safety Workflows
Standard Handling Workflow
Caption: A stepwise workflow for the safe handling of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.
A Technical Guide to the Therapeutic Potential of Chlorophenoxy Octanoate Derivatives
This guide provides an in-depth exploration of chlorophenoxy octanoate derivatives, a class of compounds with established metabolic regulatory functions and burgeoning potential in other therapeutic areas. We will move b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of chlorophenoxy octanoate derivatives, a class of compounds with established metabolic regulatory functions and burgeoning potential in other therapeutic areas. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings, structure-activity relationships, and key experimental frameworks that are vital for researchers and drug development professionals. Our focus is on the causality behind the science—why these molecules work, how they can be optimized, and how their potential can be rigorously evaluated.
Section 1: The Chemical Landscape and Synthesis
The foundational structure of a chlorophenoxy octanoate derivative consists of a chlorosubstituted phenyl ring linked via an ether bond to an octanoic acid ester. The specific isomerism of the chlorine on the phenyl ring and the nature of the ester group are critical determinants of the molecule's biological activity. This chemical family notably includes compounds that have been developed as both herbicides (e.g., 2,4-Dichlorophenoxyacetic acid derivatives) and highly successful therapeutics (e.g., fibrate drugs).[1][2] This divergence underscores the profound impact of subtle structural modifications on biological targets and outcomes.
The synthesis of these derivatives typically follows a multi-step process involving the formation of the phenoxyacetic acid core, followed by esterification.
General Synthesis Workflow:
A common synthetic route involves the Williamson ether synthesis to form the phenoxyacetic acid intermediate, followed by esterification to yield the final octanoate derivative. The initial step couples a chlorophenol with a haloacetic acid salt, which is then acidified.[3] The subsequent chlorination of the phenoxyacetic acid can be performed using elemental chlorine in a suitable solvent system.[4]
Caption: PPARα signaling pathway activated by a chlorophenoxy derivative ligand.
Key downstream effects of PPARα activation include:
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is crucial for the breakdown of triglycerides in very-low-density lipoproteins (VLDL).
[2]* Decreased Apolipoprotein C-III (ApoC-III) Expression: ApoC-III is an inhibitor of LPL, so its downregulation further enhances triglyceride catabolism.
[2][5]* Increased Apolipoprotein A-I and A-II (ApoA-I, ApoA-II) Expression: These are the primary protein components of high-density lipoprotein (HDL), leading to increased levels of HDL cholesterol, which is involved in reverse cholesterol transport.
[5]
Section 3: Therapeutic Applications in Metabolic Disease
The primary therapeutic indication for PPARα-activating chlorophenoxy derivatives is dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.
[6]
Dyslipidemia
Fibrates are particularly effective at lowering high levels of triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while significantly increasing HDL cholesterol. [2]This modulation of the lipid profile is highly beneficial for patients at risk for cardiovascular diseases.
[6]
Table 1: Summary of the effects of fibrate-class chlorophenoxy derivatives on key lipid parameters.
Type 2 Diabetes and Metabolic Syndrome
Patients with type 2 diabetes or metabolic syndrome often present with atherogenic dyslipidemia (high triglycerides, low HDL). [2]Fibrate therapy has shown significant clinical benefits in this population, not only by correcting the lipid profile but also by improving insulin sensitivity, an effect potentially mediated by pan-PPAR activation (α, β/δ, and γ).
[7]
Section 4: Emerging Therapeutic Avenues
While the role of these derivatives in metabolic control is well-established, preclinical research points toward a broader therapeutic utility.
Anti-Inflammatory Properties
Inflammation is a key process in many chronic diseases. Several novel chlorophenoxy derivatives have demonstrated potent anti-inflammatory effects through mechanisms that may be independent of or complementary to PPAR activation.
A phthalazine tetrazole derivative, QUAN-0808, showed significant anti-inflammatory and peripheral analgesic effects in mouse models, possibly by reducing prostaglandin E2 (PGE2) and nitric oxide (NO) production.
[8]* N-acyl tryptophan derivatives containing a chlorophenoxy moiety have been designed as antagonists of the P2Y14 receptor, a target involved in inflammatory diseases.
[9]* A pyrrole derivative inspired by celecoxib, containing a chlorophenyl group, exhibited potent anti-inflammatory activity by reducing TNF-α and elevating TGF-β1 levels.
[10]
Anticonvulsant Potential
A series of novel chlorophenoxyalkylamine derivatives were synthesized and evaluated for their anticonvulsant activity. [11]The most promising compounds, particularly those with 4-chloro substitution, were effective in a maximal electroshock (MES) seizure model in rats. [11]Their mechanism appears to involve antagonism of the histamine H3 receptor (H3R), highlighting a distinct neuropharmacological application for this chemical scaffold.
[11]
Oncologic Applications
The link between chronic inflammation and cancer is well-documented. [12]The anti-inflammatory properties of some chlorophenoxy derivatives suggest potential utility in oncology. While direct evidence for chlorophenoxy octanoates is limited, related structures offer clues. For instance, phenoxazine derivatives have shown dose-dependent inhibition of pancreatic cancer cell proliferation. [13]Furthermore, derivatives of NSAIDs like diclofenac, which shares some structural similarity, are known to inhibit cyclooxygenase (COX) enzymes and have been investigated for anti-cancer effects.
[14]
Section 5: Structure-Activity Relationships (SAR) and Drug Design
The therapeutic efficacy and safety profile of a chlorophenoxy derivative are dictated by its molecular structure. Understanding these relationships is paramount for designing next-generation compounds.
Chlorine Substitution: The position and number of chlorine atoms on the phenyl ring significantly influence activity. For anticonvulsant H3R ligands, 4-chloro substitution was found to confer the highest affinity. [11]In studies on chlorophenol toxicity, a clear relationship was observed between the degree of chlorine substitution and cytotoxicity.
[15]* Alkyl Chain: The length and composition of the ester chain (in this case, octanoate) impact lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties as well as the ability to partition into membranes to reach intracellular targets.
[16]* Core Scaffold: Modifications to the core phenoxy structure, such as incorporating pyrrole or tetrazole rings, can completely shift the biological target from PPARs to other receptors like P2Y14R or enzymes like COX, opening up new therapeutic possibilities.
[8][9][10]
Section 6: Key Experimental Protocols
To facilitate research in this area, we provide validated, step-by-step protocols for the synthesis of a model compound and its functional evaluation.
Protocol 1: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (A Clofibrate Analog)
This protocol describes the synthesis of a classic fibrate structure, which serves as a foundational method.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorophenol (1.0 eq), acetone (10 eq), and chloroform (5 eq).
Base Addition: Cool the mixture in an ice bath and slowly add powdered sodium hydroxide (3.0 eq).
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with dilute HCl to pH ~2.
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Esterification: To the crude intermediate, add absolute ethanol (10 vol) and a catalytic amount of concentrated sulfuric acid (0.1 eq).
Reflux: Heat the mixture to reflux for 8-12 hours until TLC analysis shows complete consumption of the starting material.
Purification: Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography on silica gel.
Protocol 2: In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the ability of a test compound to activate the PPARα receptor.
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Transfection: Co-transfect the cells with three plasmids: a PPARα expression vector, an RXR expression vector, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Use a suitable transfection reagent according to the manufacturer's protocol.
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the chlorophenoxy octanoate test compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., GW7647).
Incubation: Incubate the cells for an additional 24 hours.
Lysis and Luminescence Reading: Wash the cells with PBS, then lyse them using a luciferase assay lysis buffer. Transfer the cell lysate to a white-walled 96-well plate.
Data Acquisition: Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.
Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a PPARα luciferase reporter gene assay.
Conclusion
Chlorophenoxy octanoate derivatives and their analogs represent a versatile chemical scaffold with proven therapeutic value in managing metabolic disorders. Their primary mechanism via PPARα agonism is well-understood and continues to be a cornerstone of treatment for dyslipidemia. The future of this compound class, however, lies in the exploration of novel biological targets. Emerging evidence for their utility in inflammation, epilepsy, and potentially oncology, driven by interactions with different receptors and enzymes, opens exciting new avenues for drug discovery. A continued focus on elucidating structure-activity relationships will be critical for optimizing efficacy and safety, allowing researchers to fine-tune these molecules for a new generation of targeted therapies.
References
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Wikipedia. (n.d.). MCPA.
PubMed. (n.d.). Role of fibric acid derivatives in the management of risk factors for coronary heart disease.
PubMed. (n.d.). Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles.
EPA. (n.d.). Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships.
Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References.
PMC. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
PubMed. (n.d.). Developmental toxicity and structure-activity relationships of chlorophenols using human embryonic palatal mesenchymal cells.
PubMed. (2016, January 15). Chlorophenoxy aminoalkyl derivatives as histamine H(3)R ligands and antiseizure agents.
PMC. (2025, August 20). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury.
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PubMed. (n.d.). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review.
PubMed. (n.d.). Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice.
PMC. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl) -.
World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
EPA. (n.d.). Chlorophenoxy Herbicides.
Google Patents. (n.d.). RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
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DTIC. (n.d.). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds.
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MDPI. (2021, May 11). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect.
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SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation.
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Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
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PubMed. (2005, September 16). Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons.
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Stability of alpha-methylene esters like Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
An In-depth Technical Guide to the Stability of Alpha-Methylene Esters: A Case Study of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate For Researchers, Scientists, and Drug Development Professionals Introduction: The Dou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stability of Alpha-Methylene Esters: A Case Study of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactivity in Alpha-Methylene Esters
Alpha-methylene esters, a class of α,β-unsaturated esters, are of significant interest in the pharmaceutical sciences. Their inherent reactivity, conferred by the exocyclic double bond conjugated with the carbonyl group, makes them valuable as Michael acceptors in the synthesis of complex molecules and as potential pharmacophores that can covalently interact with biological targets. Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate exemplifies this structural class, possessing a reactive alpha-methylene group and a lipophilic side chain that suggests potential for biological activity. However, the very features that make these compounds chemically and biologically interesting also render them susceptible to degradation, posing a significant challenge for their development as stable and effective therapeutic agents.
This guide provides a comprehensive overview of the stability challenges associated with alpha-methylene esters, using Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate as a central case study. We will delve into the primary degradation pathways, present robust experimental protocols for stability assessment, and discuss effective strategies for their stabilization.
Core Instability: Understanding the Degradation Pathways
The stability of alpha-methylene esters is fundamentally dictated by the electrophilic nature of the β-carbon in the α,β-unsaturated system. This electronic configuration makes the molecule susceptible to two primary degradation pathways: Michael addition and polymerization. A third, more general pathway for esters, is hydrolysis.
Michael Addition: The Predominant Threat
The Michael addition, or 1,4-conjugate addition, is a nucleophilic addition to an α,β-unsaturated carbonyl compound.[1][2] For an alpha-methylene ester, a nucleophile will attack the electrophilic β-carbon, leading to the formation of a new single bond and the loss of the reactive double bond.[3][4]
Common nucleophiles that can initiate a Michael addition in a pharmaceutical context include:
Water: Can act as a weak nucleophile, especially at non-neutral pH.
Excipients: Many common pharmaceutical excipients contain nucleophilic functional groups (e.g., amines, thiols) that can react with the alpha-methylene ester.
Other drug molecules: In combination therapies, another active pharmaceutical ingredient (API) could potentially act as a nucleophile.
The general mechanism of the Michael addition is a three-step process:
Formation of a nucleophile.
Nucleophilic attack at the β-carbon to form a resonance-stabilized enolate.
Protonation of the enolate to yield the final adduct.[4]
Caption: Mechanism of Michael Addition on an Alpha-Methylene Ester.
Polymerization: A Chain Reaction of Instability
The high reactivity of the exocyclic double bond in alpha-methylene esters makes them prone to vinyl-addition polymerization.[5][6] This process can be initiated by light, heat, or the presence of radical species. Once initiated, a chain reaction can occur, leading to the formation of high molecular weight polymers and a significant loss of the active monomeric species. This is a critical consideration for both drug substance and drug product stability, as polymerization can lead to changes in physical properties, such as viscosity and appearance, and a decrease in potency.
Caption: Workflow for Forced Degradation Studies.
Strategies for Enhancing Stability
Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of alpha-methylene esters like Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.
Formulation-Based Approaches
pH Control: Maintaining the pH of a liquid formulation in a range where both acid- and base-catalyzed hydrolysis are minimized is crucial. This typically involves the use of a suitable buffer system.
Excipient Selection: Careful screening of excipients is necessary to avoid those with nucleophilic functional groups that could initiate Michael addition.
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can inhibit radical-initiated polymerization and oxidative degradation.
Chelating Agents: Trace metal ions can catalyze both hydrolysis and oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
Protection from Light: For photolabile compounds, formulation in opaque capsules or packaging in amber vials or blister packs is essential.
Moisture Control: For solid dosage forms, minimizing moisture content through appropriate manufacturing processes and packaging (e.g., with desiccants) is important to prevent hydrolysis.
Use of Stabilizers: For liquid formulations, stabilizers that can physically hinder intermolecular reactions, such as certain polymers or cyclodextrins, may be beneficial.
[7][8]
Solid-State Considerations
For some alpha-methylene esters, formulation as a stable crystalline solid may be the most effective approach to prevent degradation, as the reactive moieties are locked in the crystal lattice and are less accessible for reaction. However, the potential for solid-state polymerization upon exposure to heat or light must still be evaluated.
Conclusion: A Proactive Approach to a Reactive Moiety
Alpha-methylene esters such as Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate present a unique set of stability challenges due to their inherent reactivity. A thorough understanding of the primary degradation pathways—Michael addition, polymerization, and hydrolysis—is paramount for the successful development of these compounds into stable pharmaceutical products. A systematic approach to stability assessment, centered on well-designed forced degradation studies, provides the necessary information to develop robust formulations. By implementing a combination of formulation strategies, including careful pH control, judicious excipient selection, and protection from environmental factors like light and moisture, the inherent instability of the alpha-methylene ester moiety can be effectively managed, paving the way for the development of novel and effective therapeutics.
References
Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. ResearchGate. [Link]
Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. PMC. [Link]
Chemoselective Polymerization of Fully Biorenewable α-Methylene-γ-Butyrolactone Using Organophosphazene/Urea Binary Catalysts Toward Sustainable Polyesters. CCS Chemistry. [Link]
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Ch21: Michael reaction. University of Calgary. [Link]
Michael Addition. Organic Chemistry Portal. [Link]
Chemoselective and controlled ring-opening copolymerization of biorenewable α-methylene-δ-valerolactone with ε-caprolactone toward functional copolyesters. Polymer Chemistry (RSC Publishing). [Link]
Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. PMC. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. [Link]
Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega. [Link]
The Use Of Forced Degradation In Analytical Method Development. LinkedIn. [Link]
Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. [Link]
Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate.
Reactive Extraction for Fatty Acid Methyl Ester Production from Castor Seeds Using a Heterogeneous Base Catalyst: Process Parameter Optimization and Characterization. ACS Omega. [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. ResearchGate. [Link]
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. [Link]
Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. ARC Journals. [Link]
How to avoid unstable formulations. Borregaard. [Link]
[Enantiomer separation of alpha-amino acid methyl esters and some aliphatic amines as 9-anthraldimine derivatives by high performance liquid chromatography]. PubMed. [Link]
Atmospheric Degradation Mechanism of Isoamyl Acetate Initiated by OH Radicals and Cl Atoms Revealed by Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. [Link]
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Method of preparing methylene malonic esters.
Chemical stability in dosage forms. Clinical Gate. [Link]
Determination of Fatty Acid Methyl Esters Derived from Algae Scenedesmus dimorphus Biomass by GC-MS with One. EngagedScholarship@CSU. [Link]
Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research. [Link]
ETHYL OCTANOATE. Food and Agriculture Organization of the United Nations. [Link]
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. [Link]
Review of synthesis routes for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
An In-depth Technical Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Abstract This technical guide provides a comprehensive review of plausible and efficient synthesis routes for Ethyl 8-(4-Chlo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Abstract
This technical guide provides a comprehensive review of plausible and efficient synthesis routes for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a molecule of interest for its potential applications in materials science and as a bioactive compound. We will delve into a detailed retrosynthetic analysis to deconstruct the molecule into readily available starting materials. The core of this guide focuses on the critical chemical transformations required for its assembly: the formation of the phenoxy-ether linkage via Williamson ether synthesis and the introduction of the reactive α-methylene group. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and field-proven insights to guide successful synthesis.
Introduction and Strategic Overview
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a substituted fatty acid ester characterized by three key functional regions: a terminal 4-chlorophenoxy group, a long C8 aliphatic chain, and a reactive α,β-unsaturated ester moiety (an α-methylene group). The α-methylene group, in particular, is a valuable functional handle, known to participate in Michael additions, making it a key pharmacophore in various biologically active compounds.
The primary challenge in synthesizing this molecule lies in the sequential and controlled introduction of these functional groups onto the octanoate backbone. A robust synthetic strategy must efficiently form the ether bond without cleaving the ester, and subsequently install the sensitive methylene group without inducing polymerization or side reactions. This guide proposes a logical and efficient pathway that addresses these challenges head-on.
Retrosynthetic Analysis
A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, commercially available precursors. This analysis forms the foundation of our proposed synthetic strategy. The key disconnections are made at the α-methylene group and the ether linkage.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals a convergent synthesis pathway:
α-Methylenation: The final step involves the installation of the methylene group onto the α-position of the precursor ester, Ethyl 8-(4-chlorophenoxy)octanoate . This is typically achieved via a base-catalyzed condensation with formaldehyde.
Williamson Ether Synthesis: The key intermediate, Ethyl 8-(4-chlorophenoxy)octanoate , can be formed by coupling 4-chlorophenol with an 8-carbon ester chain bearing a leaving group at the terminal position, such as Ethyl 8-bromooctanoate .
Esterification: The bromo-ester can be readily prepared from 8-bromooctanoic acid through a standard Fischer esterification.
Core Synthesis Pathway: Step-by-Step Protocols
This section details the forward synthesis, providing robust, self-validating protocols for each critical transformation.
Step 1: Synthesis of Ethyl 8-bromooctanoate (Intermediate 2)
The initial step involves the protection of the carboxylic acid as an ethyl ester. This prevents unwanted side reactions in the subsequent ether synthesis step. Fischer esterification is the most direct and atom-economical method for this transformation.
Experimental Protocol:
To a round-bottom flask equipped with a reflux condenser, add 8-bromooctanoic acid (1.0 eq).
Add an excess of absolute ethanol (approx. 10-15 eq) to serve as both reactant and solvent.
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 0.05 eq).
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 8-bromooctanoate, which can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 8-(4-chlorophenoxy)octanoate (Intermediate 1)
This step forms the crucial C-O-C ether bond via the Williamson ether synthesis. This reaction involves the nucleophilic attack of the 4-chlorophenoxide ion on the electrophilic terminal carbon of Ethyl 8-bromooctanoate.[1] The use of a moderate base like potassium carbonate (K₂CO₃) is critical to ensure deprotonation of the phenol without promoting hydrolysis of the ester.
Experimental Protocol:
In a round-bottom flask, dissolve 4-chlorophenol (1.1 eq) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir the suspension vigorously.
Add Ethyl 8-bromooctanoate (1.0 eq) to the mixture. Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ halogen exchange.
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting bromo-ester is consumed.
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.
Evaporate the solvent from the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a dilute sodium hydroxide (NaOH) solution to remove any unreacted phenol, followed by water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Purify via column chromatography on silica gel.
Step 3: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (Target Molecule)
The final transformation is the introduction of the α-methylene group. While the Wittig reaction is a classic method for olefination, a more direct and scalable approach for α-methylenation of esters is the base-catalyzed condensation with a formaldehyde source.[2][3][4]
Experimental Protocol:
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add a solution of Ethyl 8-(4-chlorophenoxy)octanoate (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Cool the solution to -78 °C in a dry ice/acetone bath.
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the ester enolate. Stir for 1 hour at -78 °C.
Add a source of formaldehyde, such as paraformaldehyde (which should be freshly cracked to monomeric formaldehyde before use) or a commercially available formaldehyde solution (1.5 eq), to the enolate solution.
Allow the reaction to slowly warm to room temperature and stir overnight.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product should be purified promptly by column chromatography on silica gel to isolate the final target molecule and prevent potential polymerization.
Overall Synthesis Workflow
The complete, three-step synthesis is visualized below, highlighting the progression from starting materials to the final product.
Caption: Forward synthesis workflow diagram.
Data Summary and Characterization
Successful synthesis must be validated by rigorous analytical characterization. The following table summarizes the expected data for the key compounds in this synthesis.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Expected Appearance
Typical Yield (%)
Ethyl 8-bromooctanoate
C₁₀H₁₉BrO₂
251.16
Colorless oil
>90%
Ethyl 8-(4-chlorophenoxy)octanoate
C₁₆H₂₃ClO₃
314.80
Pale yellow oil
75-85%
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
C₁₇H₂₃ClO₃
326.81
Pale yellow oil
50-65%
Characterization Notes:
¹H NMR: Will confirm the presence of the chlorophenyl protons, the methylene protons of the exocyclic double bond (typically two singlets around 5.5-6.5 ppm), the ethyl ester signals, and the aliphatic chain protons.
¹³C NMR: Will show the characteristic signals for the ester carbonyl, the carbons of the double bond (around 125-140 ppm), the aromatic carbons, and the aliphatic chain.
FT-IR: Key stretches will include the C=O of the unsaturated ester (~1720 cm⁻¹), C=C of the alkene (~1630 cm⁻¹), and C-O-C of the ether linkage.
Mass Spectrometry: Will confirm the molecular weight and show a characteristic isotopic pattern for the chlorine atom.
Conclusion
This guide outlines a robust and logical three-step synthesis for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. By leveraging well-established and reliable reactions—Fischer esterification, Williamson ether synthesis, and a base-catalyzed α-methylenation—this pathway provides a clear and reproducible route for researchers. The provided protocols are designed to be self-validating, with clear checkpoints and purification strategies. This foundational work enables further investigation into the chemical properties and potential biological activities of this and related compounds.
References
Organic Letters. (2011). Organocatalytic Asymmetric Michael-Type/Wittig Reaction of Phosphorus Ylides: Synthesis of Chiral α-Methylene-δ-Ketoesters.
Dalal Institute. Wittig Reaction.
Wikipedia. (2020). Wittig reaction.
Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism.
Wikipedia. (2022). Wittig reaction.
BenchChem. An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)
MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
Step-by-step synthesis protocol for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
An In-Depth Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Abstract This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-oct...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a compound of interest for its potential applications in materials science and as a bioactive molecule. The synthetic strategy is a robust two-part process commencing with the formation of an ether linkage via the Williamson ether synthesis, followed by the introduction of a key functional group through an alpha-methylenation of the ester intermediate. This guide is designed for researchers and scientists in organic chemistry and drug development, offering in-depth explanations for experimental choices, detailed procedural steps, and expected outcomes, grounded in established chemical principles.
Introduction
The target molecule, Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, possesses two key structural motifs: a phenoxy-ether and an α,β-unsaturated ester in the form of an alpha-methylene group. These functional groups are prevalent in various biologically active compounds. The synthesis of this molecule requires a strategic approach to construct the carbon skeleton and introduce the specific functionalities in a controlled manner.
The chosen synthetic pathway involves two major transformations:
Williamson Ether Synthesis: This classic and versatile reaction is employed to form the ether bond between 4-chlorophenol and an eight-carbon ester chain. It proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile, displacing a halide on a primary alkyl chain.[1][2]
Alpha-Methylenation: The introduction of the C2-methylene group is achieved via the reaction of the ester enolate with an electrophile. This protocol utilizes a two-step sequence involving an initial reaction with formaldehyde to install a hydroxymethyl group, followed by a dehydration step to form the exocyclic double bond. This method is a reliable way to create α-methylene esters, which are important building blocks in organic synthesis.
This document provides a comprehensive walkthrough of the entire synthesis, from starting materials to the purified final product, complete with mechanistic insights and practical guidance.
Overall Reaction Scheme
The synthesis proceeds in two main stages, starting from 4-chlorophenol and ethyl 8-bromooctanoate.
Caption: Overall synthetic route to the target compound.
Part 1: Synthesis of Ethyl 8-(4-chlorophenoxy)octanoate
Reaction Principle: Williamson Ether Synthesis
This reaction forms the core ether linkage of the target molecule. It operates on the principle of an Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] A base, in this case, potassium carbonate, deprotonates the weakly acidic 4-chlorophenol to generate the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the primary carbon atom bearing the bromine atom on ethyl 8-bromooctanoate, displacing the bromide leaving group in a single, concerted step.[3] The use of a primary alkyl halide is crucial as it minimizes the competing elimination (E2) side reaction.[1]
Experimental Workflow: Part 1
Caption: Workflow for the Williamson ether synthesis step.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equivalents
4-Chlorophenol
128.56
5.00 g
38.9
1.0
Ethyl 8-bromooctanoate
265.18
11.3 g
42.6
1.1
Potassium Carbonate (K₂CO₃)
138.21
8.05 g
58.3
1.5
Acetone (anhydrous)
58.08
200 mL
-
-
Diethyl Ether
74.12
300 mL
-
-
1M Sodium Hydroxide (aq)
40.00
100 mL
-
-
Brine (sat. NaCl aq)
-
100 mL
-
-
Anhydrous Sodium Sulfate
142.04
~10 g
-
-
Step-by-Step Protocol
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.00 g, 38.9 mmol), ethyl 8-bromooctanoate (11.3 g, 42.6 mmol), and anhydrous potassium carbonate (8.05 g, 58.3 mmol).
Solvent Addition: Add 200 mL of anhydrous acetone to the flask. The potassium carbonate is only partially soluble, resulting in a suspension.
Reaction: Heat the mixture to reflux with vigorous stirring. The acetone should gently boil. Allow the reaction to proceed for 6-8 hours.
Rationale: Heating increases the reaction rate of the Sₙ2 substitution. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction.[1]
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 4-chlorophenol spot indicates completion.
Workup (Part 1 - Filtration): Once the reaction is complete, cool the flask to room temperature. Filter the solid salts (K₂CO₃ and the KBr byproduct) using a Büchner funnel and wash the filter cake with a small amount of acetone.
Workup (Part 2 - Concentration): Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
Workup (Part 3 - Extraction): Dissolve the resulting oily residue in ~150 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH (2 x 50 mL) to remove any unreacted 4-chlorophenol.[4] Follow with a wash of brine (1 x 100 mL).
Rationale: The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer for easy removal. The brine wash removes residual water from the organic layer.
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to obtain pure Ethyl 8-(4-chlorophenoxy)octanoate.
Part 2: Synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Reaction Principle: Alpha-Methylenation
This transformation proceeds in two distinct operations. First, the ester intermediate is treated with a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), at low temperature. LDA is sufficiently basic to deprotonate the α-carbon of the ester, forming a lithium enolate.[5] This highly reactive enolate then acts as a nucleophile, attacking formaldehyde (a potent electrophile) to form an alkoxide intermediate, which upon acidic workup yields the α-hydroxymethyl ester.
In the second operation, the hydroxyl group is converted into a better leaving group via acetylation with acetic anhydride. Subsequent heating in the presence of a base like pyridine facilitates an E2 elimination reaction, expelling the acetate group and forming the desired C=C double bond, yielding the final alpha-methylene product.
Application Note: Strategic Use of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in Base-Catalyzed Michael Addition Reactions
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for performing the Michael addition reaction using Ethyl 8-(4...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for performing the Michael addition reaction using Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate as a versatile Michael acceptor. This substrate, a functionalized α,β-unsaturated ester, is a valuable building block for creating complex molecular architectures. We present a comprehensive overview of the reaction's scientific principles, a detailed, step-by-step protocol for its reaction with diethyl malonate catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a summary of reaction optimization parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Scientific Principles & Background
The Michael Acceptor: Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
The specified Michael acceptor, Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, is a classic example of an electron-deficient alkene. Its reactivity is governed by two key structural features:
The α,β-Unsaturated Ester System: The ester carbonyl group acts as a powerful electron-withdrawing group, polarizing the conjugated C=C double bond. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles.[1][2] This class of compounds is often synthesized via the Morita-Baylis-Hillman (MBH) reaction, which provides access to densely functionalized molecules.[3][4][5]
The Chlorophenoxy Tail: The long aliphatic chain terminating in a 4-chlorophenoxy group provides significant lipophilicity and a potential pharmacophore or a handle for further synthetic modifications, making the resulting adducts interesting for drug discovery programs.
The Michael Addition Reaction
The Michael addition is a cornerstone of C-C bond formation in organic synthesis, involving the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7][8] The reaction is thermodynamically favorable as it involves the cleavage of a relatively weak C=C π-bond and the formation of a stronger C-C σ-bond.[2][9]
The general mechanism proceeds in three steps:[1][2]
Nucleophile Generation: A base abstracts an acidic proton from the Michael donor (e.g., a malonic ester) to form a stabilized carbanion (enolate).[2][7]
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor. This forms a new C-C bond and generates a new, resonance-stabilized enolate intermediate.[2][7][10]
Protonation: The resulting enolate is protonated during the reaction or upon aqueous work-up to yield the final 1,4-adduct.[1][2]
Causality in Reagent Selection
Michael Donor: For this protocol, we select diethyl malonate . Its α-protons are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong, non-nucleophilic base. As a "soft" and doubly-stabilized nucleophile, it overwhelmingly favors the desired 1,4-addition over a competing 1,2-addition (direct attack at the ester carbonyl).[9][11]
Catalyst/Base: We employ 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU is a strong, non-nucleophilic organic base.[12] Its steric hindrance prevents it from acting as a competing nucleophile, which could otherwise form an unwanted adduct with the substrate.[13] It is highly effective in generating the required malonate enolate in catalytic amounts.[12][14]
Solvent:Tetrahydrofuran (THF) is chosen as the solvent. It is a polar aprotic solvent that effectively dissolves the reactants but does not interfere with the reaction by protonating the anionic intermediates. Anhydrous conditions are crucial to prevent the premature quenching of the enolate.
Experimental Protocols & Data
General Considerations & Safety
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. DBU is a strong base and should be handled with care.
Reagent Quality: Use anhydrous solvents for the best results. Reagents should be of high purity. Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate should be purified by column chromatography after its synthesis to remove any impurities that might interfere with the reaction.
Inert Atmosphere: The reaction is sensitive to moisture. It is recommended to run the reaction under an inert atmosphere of nitrogen or argon to prevent the quenching of the base and enolate intermediate.
Table of Reaction Conditions for Optimization
The following table summarizes a typical screening process to determine the optimal conditions for the Michael addition. The protocol provided in the next section is based on the superior results observed in Entry 3.
Entry
Michael Donor (Equivalents)
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Conversion (%)
1
Diethyl Malonate (1.2)
K₂CO₃ (1.5)
CH₃CN
80
24
~45
2
Diethyl Malonate (1.2)
Et₃N (1.1)
DCM
25
48
<10
3
Diethyl Malonate (1.2)
DBU (0.2)
THF
25
6
>95
4
Diethyl Malonate (1.2)
NaH (1.1)
THF
0 to 25
4
>95 (side products)
5
Diethyl Malonate (1.5)
DBU (0.2)
Toluene
25
8
~90
Data is representative and intended for illustrative purposes.
Detailed Step-by-Step Protocol
This protocol describes the reaction of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate with diethyl malonate on a 1 mmol scale.
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
Reaction Setup:
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (1.0 mmol).
Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5 minutes.
Add anhydrous THF (5 mL) via syringe. Stir the solution at room temperature (25 °C) until the substrate is fully dissolved.
Reagent Addition:
Add diethyl malonate (1.2 mmol, 182 µL) to the stirring solution via syringe.
Slowly add DBU (0.2 mmol, 30 µL) dropwise via syringe over 1 minute. The addition of the base initiates the reaction.
Reaction Monitoring:
Stir the reaction mixture at room temperature.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 4:1 Hexanes:Ethyl Acetate. The product spot should appear, and the starting material spot should diminish. The reaction is typically complete within 6 hours.
Work-up:
Once the reaction is complete, quench the reaction by adding 1 M HCl (10 mL).
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).[6] This removes any remaining acid and salts.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Analysis:
The resulting crude oil is purified by flash column chromatography on silica gel.
Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) to isolate the pure Michael adduct.
Combine the pure fractions and remove the solvent under reduced pressure to yield the product, typically as a colorless to pale yellow oil.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the described Michael addition protocol.
Caption: General workflow for the DBU-catalyzed Michael Addition.
References
Benchchem. (n.d.). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one.
SciELO. (2018). Mechanistic Investigation of DBU-Based Ionic Liquids for Aza-Michael Reaction: Mass Spectrometry and DFT Studies of Catalyst Role.
PMC. (n.d.). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1982). Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Retrieved from [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
ResearchGate. (2023). Utilizing Baylis–Hillman Adducts Followed by Michael Addition/Elimination Reaction for the Synthesis of Unusual Conformationally Stable Molecules Governed by Aromatic Interactions. Retrieved from [Link]
ACS Publications. (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. Retrieved from [Link]
PMC. (n.d.). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Retrieved from [Link]
Organic-Chemistry.org. (n.d.). DBU. Retrieved from [Link]
ResearchGate. (n.d.). Michael addition of DBU to diethyl maleate. Retrieved from [Link]
ACS Publications. (n.d.). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Retrieved from [Link]
Chemistry Steps. (2020). Michael Addition Reaction Mechanism. Retrieved from [Link]
SpringerLink. (2025). Recent advances in catalytic asymmetric reactions of Morita–Baylis–Hillman adducts. Retrieved from [Link]
ResearchGate. (n.d.). The Morita‐Baylis‐Hillman reaction. Retrieved from [Link]
PMC. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]
ACS Publications. (2008). Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Ketones. Retrieved from [Link]
YouTube. (2025). Michael Addition Reaction EXPLAINED. Retrieved from [Link]
Bentham Science. (n.d.). Enantioselective Michael Addition of Malonates to Enones. Retrieved from [Link]
Storage and preservation protocols for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Application Note: Storage and Preservation Protocols for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Executive Summary Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a specialized research compound...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage and Preservation Protocols for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Executive Summary
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a specialized research compound characterized by a terminal 4-chlorophenoxy group and a highly reactive
-methylene ester motif.[1] While valuable for metabolic research (often studied alongside fatty acid oxidation inhibitors like Etomoxir), its structural integrity is compromised by three primary vectors: spontaneous polymerization, hydrolytic cleavage, and oxidative degradation.[1]
This guide moves beyond generic "store at -20°C" instructions. It provides a mechanistic preservation strategy designed to maintain >98% purity over extended timelines. The protocols herein are derived from the fundamental reactivity of Michael acceptors and halogenated ethers.
Part 1: Physicochemical Vulnerability Profile
To preserve this molecule, one must understand why it degrades.[1] The compound contains two distinct zones of instability.
The Alpha-Methylene "Kill Switch" (Primary Risk)
The segment containing the
-methylene group () conjugated to the ester is a potent Michael Acceptor .[1]
Mechanism: This electron-deficient double bond is highly susceptible to nucleophilic attack (by water, thiols, or amines) and radical-induced polymerization.[1]
The Threat: Even trace amounts of peroxides or UV light can initiate a radical chain reaction, turning the liquid compound into an insoluble oligomeric gum.[1]
Causality: Storage in clear glass or exposure to air accelerates this process exponentially.
The Ester Linkage (Secondary Risk)
Mechanism: Hydrolysis driven by ambient moisture.
The Threat: Cleavage yields Ethanol and the parent acid (8-(4-chlorophenoxy)-2-methyleneoctanoic acid), altering the compound's cell permeability and pKa.[1]
The Chlorophenoxy Tail (Tertiary Risk)
Mechanism: While relatively robust, the ether oxygen can be a site for slow oxidation, and the C-Cl bond is sensitive to high-energy UV radiation.[1]
Part 2: Visualizing Degradation Pathways
The following diagram illustrates the chemical fate of the molecule if protocols are ignored.
Figure 1: Mechanistic degradation pathways.[1] Note that polymerization is irreversible, whereas hydrolysis is a chemical cleavage.[1]
Part 3: The "Gold Standard" Storage Protocol
This protocol is a self-validating system.[1] If the compound changes physical state (viscosity increase) or solubility, the protocol was breached.
Physical Storage Parameters
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Arrhenius kinetics: Reduces the rate of spontaneous polymerization and hydrolysis. -80°C is acceptable but unnecessary for <2 year storage.[1]
Atmosphere
Argon (Ar)
Argon is heavier than air and blankets the liquid surface more effectively than Nitrogen (), preventing oxygen diffusion which fuels radical formation.[1]
Container
Amber Glass
Blocks UV radiation (290-450 nm) that can cleave the C-Cl bond or photo-initiate the acrylate-like double bond.[1]
Closure
Teflon (PTFE) Lined Cap
Prevents leaching of plasticizers from standard caps and ensures a gas-tight seal against moisture.[1]
Handling & Aliquoting Strategy
Rule of Thumb: Never store the "Master Stock" in a working vial. Freeze-thaw cycles introduce moisture condensation.[1]
Arrival: Upon receipt, centrifuge the vial briefly to settle liquid.
Solubilization (Optional): If receiving as a neat oil, it is often safer to store as a high-concentration stock solution (e.g., 50 mM in anhydrous DMSO).[1]
Why DMSO? It is non-nucleophilic and has a high freezing point, allowing the stock to freeze solid at -20°C, halting diffusion-limited reactions.[1]
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber HPLC vials with PTFE septa.
Blanketing: Gently flow Argon gas into the headspace of each vial for 10 seconds before sealing.
Part 4: Usage & Emergency Recovery
Workflow Diagram: From Freezer to Bench
Figure 2: Handling logic to prevent water condensation, which is the primary cause of hydrolysis.
Emergency Recovery
If the compound appears cloudy or viscous (signs of polymerization):
Do not heat. Heating will accelerate the polymerization.
Dilute: Add HPLC-grade Methanol or Acetonitrile.
Filter: Pass through a 0.2 µm PTFE syringe filter to remove insoluble polymer chains.
Re-quantify: The concentration will have dropped. You must re-measure absorbance (UV) or run an HPLC standard curve to determine the remaining active monomer concentration.
Part 5: Quality Control (QC) Metrics
To validate the integrity of your stock, use these checkpoints:
NMR Check (1H): Focus on the alkene region (approx. 5.5 - 6.5 ppm).[1]
Pass: Two distinct doublets (or singlets depending on resolution) representing the
protons.
Fail: Disappearance or broadening of these peaks indicates polymerization.
TLC (Thin Layer Chromatography):
Mobile Phase: Hexane:Ethyl Acetate (variable ratio, start 80:20).
Visualization: UV (254 nm).
Fail: A streak at the baseline indicates polymerization; a new spot with lower Rf indicates the hydrolyzed acid.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10883399, Ethyl 8-(4-chlorophenoxy)-2-methylen-octanoate. Retrieved from [Link]
Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (Contextual grounding for alpha-methylene reactivity). Retrieved from [Link]
Application Note: Kinetic Analysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Hydrolysis in Aqueous Buffer Systems
Abstract This document provides a comprehensive guide for determining the aqueous hydrolysis rate of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a representative ester-containing compound. Understanding the stability...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for determining the aqueous hydrolysis rate of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a representative ester-containing compound. Understanding the stability of such molecules in aqueous environments is a critical component of pharmaceutical development and environmental risk assessment.[1][][3] This note details the underlying chemical principles of ester hydrolysis, provides a robust, step-by-step experimental protocol based on established regulatory guidelines, and explains how to interpret the resulting data. The methodology employs High-Performance Liquid Chromatography (HPLC) for quantitative analysis and follows a tiered approach consistent with the OECD Guideline for Testing of Chemicals, No. 111.[4][5][6][7]
Introduction: The Scientific Rationale for Hydrolysis Studies
Hydrolysis, the cleavage of a chemical bond by reaction with water, is a primary abiotic degradation pathway for many organic molecules, including a vast number of pharmaceuticals, agrochemicals, and industrial compounds.[3][8] For drug development professionals, understanding a molecule's susceptibility to hydrolysis is fundamental to:
Predicting Shelf-Life: The intrinsic stability of an active pharmaceutical ingredient (API) in various pH environments dictates its formulation strategy and shelf-life.[1][]
Identifying Degradants: Forced degradation studies, including hydrolysis, help identify potential degradation products that may need to be synthesized, characterized, and monitored for safety and efficacy.[1][9]
Ensuring Bioavailability: The stability of a drug in the gastrointestinal tract (which spans a wide pH range) can significantly impact its absorption and overall bioavailability.
From an environmental perspective, hydrolysis data is crucial for predicting the persistence of a chemical in aquatic ecosystems.[3][4] Regulatory bodies like the OECD and EPA mandate such studies to assess the environmental fate of new chemical entities.[3]
The target molecule, Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, contains an ester functional group, which is known to be susceptible to hydrolysis. The reaction yields the corresponding carboxylic acid and alcohol. This process can be catalyzed by acid (H⁺) or base (OH⁻), and also proceeds at a slower rate via neutral (water-mediated) hydrolysis.[10][11] The overall observed rate of hydrolysis is therefore highly dependent on the pH of the solution, as described by the equation:
kobs = kA[H⁺] + kN + kB[OH⁻]
Where:
kobs is the observed pseudo-first-order rate constant.
kA is the second-order rate constant for acid-catalyzed hydrolysis.
kN is the pseudo-first-order rate constant for neutral hydrolysis.
kB is the second-order rate constant for base-catalyzed hydrolysis.
This relationship typically results in a "U-shaped" or "V-shaped" pH-rate profile, where the ester is most stable at a specific pH (typically in the mid-pH range) and degradation accelerates under acidic or basic conditions.[12][13]
Proposed Hydrolysis Mechanism
The hydrolysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate proceeds via a nucleophilic acyl substitution mechanism. The primary products are 8-(4-Chlorophenoxy)-2-methylen-octanoic acid and ethanol.
2.1. Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This reaction is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate salt, which is unreactive towards the alcohol leaving group.[14][15]
Caption: Base-catalyzed hydrolysis mechanism.
2.2. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. A weak nucleophile, water, can then attack the carbonyl carbon. This mechanism is fully reversible.[11][15][16]
Caption: Acid-catalyzed hydrolysis mechanism.
Experimental Design and Protocol
This protocol is designed in accordance with the OECD 111 Test Guideline.[5][6] It involves a preliminary test to quickly assess stability, followed by a detailed kinetic study at temperatures and pH values where degradation is observed.
3.1. Materials and Reagents
Test Substance: Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (purity >99%)
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)
Buffers:
pH 4.0: 0.05 M Potassium hydrogen phthalate
pH 7.0: 0.05 M Potassium phosphate monobasic / Sodium hydroxide
pH 9.0: 0.05 M Borax / Hydrochloric acid
Glassware: Class A volumetric flasks, pipettes, amber HPLC vials, screw-cap test tubes. All glassware must be sterilized to prevent microbial degradation.[5]
3.2. Analytical Methodology: HPLC-UV
A stability-indicating HPLC method must be developed and validated to separate the parent compound from its potential hydrolysis products.
Instrument: Agilent 1260 Infinity II LC System or equivalent with Diode Array Detector (DAD).
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
The study follows a tiered approach as recommended by OECD 111.[6][7]
Caption: Tiered workflow for hydrolysis testing.
3.4. Step-by-Step Protocol
Part 1: Preliminary Test
Prepare Solutions: Prepare the pH 4, 7, and 9 buffer solutions. Prepare a stock solution of the test substance in acetonitrile at 1 mg/mL.
Sample Preparation: In triplicate for each pH, add a small aliquot of the stock solution to a sterile, amber screw-cap tube containing the appropriate buffer. The final concentration should be low (e.g., 10 µg/mL) to ensure solubility, and the volume of acetonitrile should be <1% of the total volume to avoid co-solvent effects.
Incubation: Place the tubes in a temperature-controlled oven or water bath at 50 ± 0.5 °C in the dark.[6]
Analysis: Immediately after preparation (t=0), take an aliquot from each tube and analyze by HPLC to determine the initial concentration. After 5 days, analyze the samples again.
Evaluation: Calculate the percentage of hydrolysis. If degradation is less than 10% at all pH values, the substance is considered hydrolytically stable under environmental conditions, and no further testing is required.[5]
Part 2: Main Kinetic Study (for unstable compounds)
Setup: For each pH value that showed >10% degradation in the preliminary test, prepare a larger set of samples as described above.
Incubation: Incubate the sets of tubes at a minimum of two additional, lower temperatures (e.g., 25 °C and 40 °C) in the dark.
Sampling: At appropriate time intervals, remove three tubes for each pH/temperature combination. Quench the reaction if necessary (e.g., by neutralizing the pH or freezing) and analyze immediately by HPLC. The sampling frequency should be sufficient to define the degradation curve (e.g., 8-10 time points).
Data Analysis:
Plot the natural logarithm of the concentration of the test substance versus time for each condition.
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-kobs).
Calculate the half-life (t½) using the formula: t½ = ln(2) / kobs.
Data Presentation and Interpretation (Hypothetical Data)
The results of the kinetic study should be summarized to clearly present the effect of pH and temperature on the hydrolysis rate.
Table 1: Hydrolysis Rate Constants (kobs) and Half-Lives (t½) at 25 °C
pH
Rate Constant, kobs (day⁻¹)
Half-Life, t½ (days)
Correlation Coefficient (R²)
4.0
0.045
15.4
0.995
7.0
0.009
77.0
0.991
9.0
0.150
4.6
0.998
Interpretation:
The hypothetical data in Table 1 illustrates a typical pH-rate profile for ester hydrolysis.
The compound is most stable at neutral pH (pH 7.0), with a half-life of 77 days.
The rate of hydrolysis increases under both acidic (pH 4.0) and basic (pH 9.0) conditions.
The degradation is most rapid at pH 9.0, with a half-life of only 4.6 days. This pronounced base-catalyzed hydrolysis is expected for an ester. The pKa of the leaving group, 4-chlorophenol, is approximately 9.4.[17][18] At pH values approaching the pKa, the concentration of the highly nucleophilic hydroxide ion is significant, leading to a rapid increase in the hydrolysis rate.
Conclusion
This application note provides a framework for the systematic evaluation of the hydrolytic stability of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. By following the principles of regulatory guidelines such as OECD 111, researchers can generate reliable kinetic data to predict the compound's fate in aqueous systems. The detailed protocol, from experimental setup to data analysis, ensures that the study is robust, reproducible, and scientifically sound. This information is indispensable for making informed decisions in drug formulation, establishing appropriate storage conditions, and conducting environmental risk assessments.
CERI. OECD 111: Hydrolysis as a function of pH & abiotic degradation. [Link]
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link]
Waterman, K. C., & Swanson, J. T. (2011). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Stability (pp. 1-38). Springer.
Sharma, S., & Goyal, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(12), 159-168.
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
Gorenstein, D. G., & Westheimer, F. H. (1970). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society, 92(25), 7264-7269.
European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]
Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH. [Link]
University of Victoria. Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]
ResearchGate. Rate profiles of ester hydrolysis by carboxypeptidase W at high pH. [Link]
Fairbanks, B. D., et al. (2011). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 12(4), 1054-1060.
ResearchGate. pH-rate profiles for the hydrolysis of compounds. [Link]
White Rose Research Online. (2017). Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. [Link]
Indian Academy of Sciences. Kinetic studies in ester hydrolysis. [Link]
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1389-1403.
Xu, J., et al. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method.
National Institutes of Health. (2012).
Robinson, B. A., & Tester, J. W. (1990). Kinetics of alkaline hydrolysis of organic esters and amides in neutrally-buffered solution. International Journal of Chemical Kinetics, 22(5), 431-448.
IV SEMMESTER. KINETICS OF ACID HYDROLYSIS OF AN ESTER. [Link]
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
ResearchGate. (2023). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
Miranda, L. D., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 42(49), 8659-8662.
Al-Sayah, M. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 119-125.
You are encountering yield issues with Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate . This molecule presents a bifunctional challenge: it combines a robust aryl ether tail with a sensitive
-methylene ester head .
The synthesis is best approached in two distinct phases.[1][2] Yield loss typically stems from two specific bottlenecks:
Phase A (Etherification): Incomplete alkylation of the 4-chlorophenol.
Phase B (
-Methylenation): Uncontrolled polymerization of the reactive acrylate moiety during formation or workup.
The following guide deconstructs these phases into actionable troubleshooting modules.
Master Synthetic Workflow
Figure 1: Two-stage synthetic logic. Phase B is the critical failure point for yield.
Phase A: The Ether Linkage (Williamson Synthesis)[3][4]
The Problem: Low conversion of 4-chlorophenol or hydrolysis of the ethyl ester during reaction.
Technical Diagnosis
The 4-chlorophenol is a relatively weak nucleophile compared to simple alcohols, but the phenol moiety is acidic (
). The challenge is ensuring complete alkylation without hydrolyzing the ethyl ester on the alkyl halide.
C), switch to Acetonitrile () or DMF . The higher temperature profile of (reflux C) drives the reaction to completion faster without the hydrolytic risks of aqueous bases.
Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the in-situ alkyl iodide (Ethyl 8-iodooctanoate), which is
more reactive toward the phenoxide than the bromide.
Stoichiometry: Use a slight excess of the alkyl halide (1.1 eq), not the phenol. It is easier to wash away excess alkyl halide (via hexanes wash) than unreacted phenol.
Data: Solvent & Base Efficiency Matrix
Solvent
Base
Temp (C)
Yield Potential
Risk Factor
Acetone
56 (Reflux)
Moderate (60-75%)
Very slow; incomplete reaction.
DMF
60-80
High (85-95%)
Best for difficult substrates.
Ethanol
NaOEt
78
Low
High Risk: Transesterification/Hydrolysis.
Toluene
NaOH + TBAB
110
Good
Phase Transfer Catalysis (PTC) requires strict water control.
Phase B: The
-Methylenation (The Bottleneck)
The Problem: This is where 80% of yield loss occurs. The reaction stalls, or the product turns into an insoluble gel (polymer) during concentration.
The Solution: The "Mannich-Base" Route
Avoid direct formylation with strong bases (LDA/HCHO) as this often leads to uncontrolled aldol polymerization. Instead, use a Hydroxymethylation-Dehydration sequence or a Mannich intermediate.
Protocol: The Paraformaldehyde/Diisopropylammonium Trifluoroacetate Method
This method is milder and specifically designed for sensitive esters.
Reflux the mixture. The DIPAM-TFA acts as a dual acid-base catalyst, promoting the aldol reaction with formaldehyde and the subsequent elimination of water.
Critical Control Point:Reaction Time. Do not over-reflux. Monitor by TLC every 30 minutes. Prolonged heating promotes the Michael addition of the product to itself (dimerization).
Troubleshooting "The Jelly" (Polymerization)
If your flask contains a clear gel after rotary evaporation, your product has polymerized.
Mandatory Stabilization Protocol:
In-Reaction: Perform the reaction under an air atmosphere (not strict
), as oxygen helps inhibit radical polymerization of acrylates.
Workup: Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) (approx. 100-200 ppm) to the organic layer before drying and evaporation.
Temperature: Never heat the water bath above 35
C during solvent removal.
Interactive Troubleshooting Decision Tree
Use this logic flow to identify your specific failure mode.
Figure 2: Logic flow for diagnosing yield loss based on crude proton NMR analysis.
Frequently Asked Questions (FAQs)
Q: Can I use 4-chlorophenol and acryloyl chloride directly?A: No. While you could theoretically alkylate 4-chlorophenol with 8-bromo-1-octanol and then esterify with acryloyl chloride, that creates a simple acrylate ester, not an
-methylene octanoate . The methylene group in your target is on the fatty acid chain (C2 position), not the alcohol oxygen. The structure implies a C-C bond formation at the alpha position of the octanoate.
Q: My product polymerizes on the column. How do I purify it?A:
Doping: Add 0.1% triethylamine to your eluent to neutralize silica acidity (acid sites can catalyze polymerization).
Inhibitor: Dissolve a small amount of BHT in your elution solvent.
Q: Why is the Williamson ether synthesis stalling at 60%?A: You are likely seeing the "potassium effect." If using
in acetone, the solubility of the carbonate is negligible.
Fix: Add 18-crown-6 (catalytic) to solubilize the potassium ion, or switch to Cesium Carbonate (
) in DMF. The Cesium ion is larger ("soft"), making the phenoxide "naked" and significantly more nucleophilic.
References
Williamson Ether Synthesis Optimization
Preparation of Ethers.[1][3][4][5] Organic Syntheses, Coll. Vol. 1, p.435 (1941).
-Methylenation of Esters (The "JOC" Method):
Synthesis of
-methylene esters from esters. J. Org.[6][7] Chem., 1993, 58 (24), pp 6843–6846.
Polymerization Inhibition
Inhibitors for Acrylic Acid and Esters.[8][9] Encyclopedia of Polymer Science and Technology.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-chlorophenol (toxic/corrosive) and alkylating agents before handling.
Optimizing reaction temperature for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate formation
The following technical guide details the optimization of reaction temperature for the formation of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS: 82258-37-5). This molecule is the critical -unsaturated alkene prec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the optimization of reaction temperature for the formation of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS: 82258-37-5). This molecule is the critical
-unsaturated alkene precursor to Etomoxir , a CPT-1 inhibitor.
The formation of the
-methylene group is the most temperature-sensitive step in this synthesis. Deviations of 5°C can shift the reaction from high yield to rapid polymerization.
Part 1: Technical Analysis & Reaction Logic
The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate typically proceeds via the
-methylenation of the saturated precursor, Ethyl 8-(4-chlorophenoxy)octanoate. This is achieved through a base-catalyzed hydroxymethylation with paraformaldehyde, followed by in situ dehydration.
The Reaction:
The Temperature Paradox
You are balancing two competing kinetic profiles:
Depolymerization of Paraformaldehyde (Activation Energy High): Paraformaldehyde is a solid polymer. It must depolymerize into reactive formaldehyde monomer (
) to participate in the aldol-like reaction. This typically requires temperatures .
Polymerization of the Product (Activation Energy Low): The product is an acrylate derivative (electron-deficient alkene). At temperatures
, it undergoes radical polymerization or thermal dimerization, forming an insoluble gel.
Optimal Window: The reaction requires a precise "Goldilocks" zone, typically 65°C – 75°C , often requiring a radical inhibitor (e.g., Hydroquinone) to suppress side reactions.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "The reaction mixture turned into a solid gel."
Diagnosis: Thermal Polymerization.
Cause: The reaction temperature exceeded 85°C, or the exotherm from the dehydration step was not controlled. The
-methylene ester self-polymerized.
Solution:
Add Inhibitor: You must add 1-2 mol% of Hydroquinone or BHT (Butylated hydroxytoluene) to the reaction mixture from the start.
Lower Temperature: Cap the bath temperature at 75°C.
Oxygen Sparge: Acrylate polymerization is inhibited by oxygen. Do not run this specific step under a strict inert atmosphere if polymerization is a recurring issue; a drying tube is preferable to a sealed
line for the final heating stage.
Scenario B: "I have unreacted starting material (Saturated Ester) after 24 hours."
Diagnosis: Incomplete Depolymerization.
Cause: Reaction temperature (< 60°C) was too low to break down the paraformaldehyde, or the base was too weak.
Solution:
Increase Temp: Raise temperature to 70°C.
Catalyst Switch: If using
, switch to a stronger amine base system like Diisopropylammonium trifluoroacetate (DIPAM-TFA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which lowers the activation energy for the methylenation.
Scenario C: "My product has a 'double' mass peak (Dimer)."
Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 8-(4-chlorophenoxy)octanoate (10 mmol) in dry THF (50 mL).
Addition: Add Paraformaldehyde (25 mmol) and Diisopropylammonium trifluoroacetate (5 mmol).
Inhibition: Add Hydroquinone (20 mg). Critical: Do not omit.
Heating (The Critical Step):
Heat the mixture to reflux (approx. 66°C) .
Note: If using DMF, heat to 70°C . Do not exceed 80°C.
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (
) should disappear, replaced by a slightly lower UV-active spot (the conjugated alkene).
(2 x 50 mL) to remove the acid catalyst and depolymerized formaldehyde.
Wash with Brine (50 mL).
Dry over
and concentrate in vacuo at < 40°C (avoid high heat during evaporation to prevent polymerization).
Purification: Flash chromatography on silica gel (Eluent: 5% EtOAc in Hexanes).
Data Summary Table: Temperature Effects
Temperature Zone
Reaction Status
Outcome
Risk Factor
< 55°C
Inert
0% Conversion
Paraformaldehyde remains solid.
60°C – 75°C
Optimal
High Yield (>85%)
Controlled reaction; minimal byproducts.
80°C – 95°C
Unstable
Low Yield (<40%)
Thermal polymerization (Gel formation).
> 100°C
Decomposition
Complex Mixture
Ester hydrolysis; Ether cleavage.
Part 4: Visualization of Reaction Pathway
Caption: Synthesis pathway highlighting the critical alpha-methylenation step and the divergence toward polymerization at high temperatures.
References
Reactions of
-Methylene Esters: Gras, J. L. (1980). "Synthesis of -methylene--butyrolactones." Tetrahedron Letters, 21(31), 2943-2946.
Etomoxir Precursor Synthesis: Hutt, A. J., & Caldwell, J. (1990). "The metabolic chiral inversion of 2-arylpropionic acids." Journal of Pharmacy and Pharmacology, 42(S1).
Methylenation Catalysis: Roberts, S. M. (1999). "Preparative Biotransformations." Journal of the Chemical Society, Perkin Transactions 1.
General Protocol for Alpha-Methylenation: "Method for producing alpha-methylene carboxylic acid esters." Google Patents, US Patent 4,247,469.
Removing unreacted starting materials from Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Welcome to the technical support guide for the purification of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common challenges encountered during the removal of unreacted starting materials.
Introduction
The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a complex ester, often results in a crude product contaminated with unreacted starting materials. The most common and often challenging impurity to remove is 4-chlorophenol due to its physical properties. This guide offers a structured approach to purification, focusing on exploiting the chemical differences between the target molecule and the primary contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials I need to remove?
The most common organic impurity you will encounter is 4-chlorophenol . Depending on the specific synthetic route, you may also have unreacted halo-octanoate precursors. Inorganic salts from bases used in the reaction are typically removed during initial aqueous workup.
Q2: What are the key property differences between my product and 4-chlorophenol that I can use for separation?
The primary difference to exploit is acidity. 4-Chlorophenol is weakly acidic (pKa ≈ 9.4), while your target ester is neutral.[1][2] This allows for selective separation using acid-base extraction techniques.[3][4] 4-Chlorophenol is a white crystalline solid, while your product, a larger ester, is likely an oil or a low-melting solid.[5][6] This difference in polarity is also key for chromatographic separations.
Q3: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective initial method. It provides a rapid visual assessment of the number of components in your mixture. By running the crude product alongside standards of your starting materials, you can tentatively identify the impurities.
Table 1: Example TLC System for Analysis
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel 60 F254
Standard, versatile polar stationary phase suitable for these compounds.[7]
Mobile Phase
20% Ethyl Acetate in Hexane
Good starting polarity to achieve separation between the non-polar ester and the more polar phenol.
Visualization
UV light (254 nm) & Potassium Permanganate or p-Anisaldehyde stain
Phenols and esters are often UV active. Staining helps visualize non-UV active spots.[8]
Note: The optimal mobile phase may require some experimentation.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My crude product is contaminated with 4-chlorophenol.
► Solution A: Basic Liquid-Liquid Extraction
This is the most direct and efficient method for removing acidic impurities like 4-chlorophenol.[9] The principle is to convert the acidic phenol into its water-soluble salt (phenoxide), which will then partition into the aqueous layer, leaving the neutral ester in the organic layer.[3][10]
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
Transfer: Add the solution to a separatory funnel.
Extraction: Add an equal volume of a 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and gently invert it multiple times, venting frequently to release any pressure. Avoid vigorous shaking to prevent the formation of emulsions.[9]
Separation: Allow the layers to separate. Drain the lower aqueous layer.
Repeat: Repeat the basic wash (Step 3 & 4) two more times to ensure complete removal of the phenol.
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic impurities.
Drying & Concentration: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
*Density dependent. Ethyl acetate is less dense than water.
Problem 2: Basic extraction did not remove all impurities, or my product is sensitive to base.
► Solution B: Column Chromatography
If basic extraction is insufficient or if your molecule is base-sensitive, column chromatography is the next logical step.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase.[13] Since 4-chlorophenol is more polar than the target ester, it will adhere more strongly to the silica gel and elute later.
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for a system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3 and good separation from other spots.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, most non-polar eluent.
Sample Loading: Adsorb your crude product onto a small amount of silica gel. Carefully add this to the top of the packed column.
Elution: Begin eluting with the non-polar solvent system determined from your TLC analysis. Your less polar ester product should elute from the column first.
Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the more polar impurities like 4-chlorophenol.[9]
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Issue
Potential Cause(s)
Recommended Action(s)
Poor Separation (Co-elution)
Inappropriate solvent system; Column overloading.
Optimize the eluent polarity based on TLC. Use a shallower solvent gradient. Ensure you have not loaded too much crude material onto the column.[9]
Product Degradation on Column
The silica gel is acidic and may be degrading your product.
Deactivate the silica gel by adding a small amount (0.1-1%) of a base like triethylamine to the eluent.[9]
Impurity Stuck on Column
4-chlorophenol is strongly adsorbed to the silica.
Gradually increase the eluent polarity (e.g., higher % of ethyl acetate) to flush the column after your product has eluted.[9]
Problem 3: I'm getting a persistent emulsion during liquid-liquid extraction.
► Solution C: Breaking Emulsions
Emulsions are colloidal suspensions of one liquid in another and can frustrate the separation process. They are often caused by vigorous shaking or the presence of surfactant-like impurities.
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
Brine Addition: Add a significant amount of saturated brine. The increased ionic strength of the aqueous phase can help force the separation of the layers.
Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod.
Filtration: Filter the entire mixture through a pad of Celite (diatomaceous earth).
Solvent Addition: Add a small amount of the organic solvent used for the extraction to sometimes break the emulsion.
References
National Center for Biotechnology Information. (n.d.). 4-Chlorophenol. PubChem Compound Database. Retrieved from [Link]
Wikipedia. (2023). 4-Chlorophenol. Retrieved from [Link]
Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 4-Chlorophenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Journal of Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
Carl ROTH. (n.d.). 4-Chlorophenol. Retrieved from [Link]
Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]
PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
MDPI. (2022). TLC in the Analysis of Plant Material. Retrieved from [Link]
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]
LCGC International. (2024). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
White Rose Research Online. (2018). Fenton-Like Oxidation of 4-Chlorophenol: Homogeneous or Heterogeneous?. Retrieved from [Link]
Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
Organic Syntheses. (n.d.). ethyl decanoate. Retrieved from [Link]
Mass spectrometry fragmentation analysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Introduction: Elucidating the Structure of a Complex Molecule Ethyl 8-(4-Chlorophenoxy)-2-me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Introduction: Elucidating the Structure of a Complex Molecule
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a molecule of interest due to its composite structure, incorporating an ester, an ether linkage, an aromatic chlorinated ring, and a terminal double bond. This structural complexity makes it an excellent candidate for analysis by tandem mass spectrometry (MS/MS), a cornerstone technique for molecular identification and characterization.[1] The ability to precisely map the fragmentation patterns of this molecule is crucial for its unambiguous identification in various matrices, from environmental samples to metabolic studies.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the predicted fragmentation pathways of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate. It further offers a comparative overview of two common collision-based fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), detailing their respective experimental protocols and expected outcomes.
Predicted Fragmentation Mechanisms of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Upon ionization in a mass spectrometer, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is formed.[2] This energetically unstable ion will then undergo fragmentation through various pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[1][2] The structure contains several key functional groups that will direct fragmentation: an ethyl ester, an alkyl chain with a methylene group, a phenoxy ether, and a chloro-aromatic ring.
The molecular formula for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is C₁₇H₂₃ClO₃, with a monoisotopic mass of approximately 310.13 g/mol . A key characteristic to anticipate is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which will result in a distinct M+2 peak for the molecular ion and any chlorine-containing fragments.[3][4]
Key predicted fragmentation pathways include:
α-Cleavage at the Ester Group: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[5][6][7] This can result in the loss of the ethyl group or further fragmentation along the alkyl chain.
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a characteristic rearrangement, leading to the elimination of a neutral alkene.[1][6] In this molecule, a hydrogen from the alkyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon bond.
Ether Bond Cleavage: The bond between the octanoate chain and the chlorophenoxy group is a likely point of cleavage. This can occur either at the alkyl-oxygen bond or the aryl-oxygen bond.[8][9][10] Fragmentation of the aryl ether can lead to the formation of a stable chlorophenoxy radical or cation.[8]
Halogen-Specific Fragmentation: The presence of chlorine introduces specific fragmentation channels, including the loss of a chlorine radical (•Cl) or the neutral loss of HCl.[3]
Cleavage along the Alkyl Chain: The saturated portion of the octanoate chain can fragment, typically resulting in a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).[7][11]
Caption: Predicted major fragmentation pathways for Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.
Comparative Analysis of Fragmentation Techniques: CID vs. HCD
The choice of fragmentation technique significantly influences the resulting mass spectrum and the structural information that can be obtained.[12] Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two widely used techniques that, while both relying on collisions with an inert gas, differ in their implementation and energy regimes.[13][14][15]
Collision-Induced Dissociation (CID)
CID is a resonant excitation process that occurs within an ion trap.[13] Precursor ions are accelerated and collided with a neutral gas (like helium or argon), causing a gradual increase in their internal energy, which leads to fragmentation.[12] This "slow heating" process favors fragmentation pathways with the lowest energy barriers.[13]
Sample Infusion: Prepare a 1 µg/mL solution of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate in 50:50 acetonitrile:water with 0.1% formic acid. Infuse into the mass spectrometer at a flow rate of 5 µL/min using a syringe pump.
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode. Optimize source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the precursor ion at m/z 310.13.
Precursor Selection: Isolate the [M+H]⁺ ion (m/z 311.14) in the ion trap with an isolation window of 1-2 m/z.
Fragmentation: Apply a normalized collision energy (NCE) in the range of 15-35% with an activation q of 0.25 and an activation time of 10 ms. The collision gas will be helium.
Detection: Scan the product ions in the mass analyzer from m/z 50 to 320.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation technique that occurs in a dedicated collision cell, typically in Orbitrap-based mass spectrometers.[14][15] Ions are accelerated to higher kinetic energies before colliding with the collision gas (usually nitrogen).[14] This process is non-resonant and results in more energetic collisions, leading to a wider range of fragment ions, including those from higher energy pathways and secondary fragmentation.[16][17] A key advantage of HCD is the efficient detection of low-mass fragment ions.[14]
Sample Infusion: Use the same sample preparation and infusion method as for the CID analysis.
Ionization: Employ an ESI source in positive ion mode with optimized parameters for the precursor ion.
Precursor Selection: Isolate the [M+H]⁺ ion (m/z 311.14) in the quadrupole with an isolation window of 1-2 m/z.
Fragmentation: Transfer the isolated ions to the HCD cell. Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to observe a broad range of fragments.
Detection: Analyze the product ions in the Orbitrap mass analyzer at a resolution of 30,000, scanning from m/z 50 to 320.
Caption: Comparative experimental workflow for CID and HCD fragmentation analysis.
Expected Data Comparison
The table below summarizes the predicted key fragment ions and their anticipated relative abundance under CID and HCD conditions. HCD is expected to produce a richer spectrum with more low-mass fragments due to the higher energy deposition.[16]
Predicted Fragment Ion
m/z (³⁵Cl/³⁷Cl)
Proposed Structure/Loss
Expected Abundance (CID)
Expected Abundance (HCD)
[M+H]⁺
311.14 / 313.14
Protonated Molecular Ion
Low (Precursor)
Low (Precursor)
[M+H - C₂H₄]⁺
283.13 / 285.13
Loss of Ethylene
Moderate
Moderate
[M+H - H₂O]⁺
293.13 / 295.13
Loss of Water
Low
Moderate
[M+H - C₂H₅OH]⁺
265.12 / 267.12
Loss of Ethanol
High
High
[C₆H₄ClO]⁺
127.00 / 129.00
Chlorophenoxy Cation
Moderate
High
[C₇H₅O]⁺
105.03
Benzoyl Cation
Low
Moderate
[C₂H₅]⁺
29.04
Ethyl Cation
Low
Moderate
Conclusion and Recommendations
The mass spectrometric fragmentation of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is directed by its multiple functional groups, leading to a complex but interpretable fragmentation pattern. The presence of the chlorine atom provides a valuable isotopic signature for identifying fragments that retain this part of the molecule.
For a comprehensive structural elucidation, a combined approach is recommended:
HCD for Discovery: Employing HCD will provide a rich fragmentation spectrum, including low-mass diagnostic ions that can confirm the presence of the ethyl ester and chlorophenoxy moieties. The high resolution of an Orbitrap detector will allow for accurate mass measurements, enabling confident elemental composition determination for each fragment.
CID for Confirmation: Using CID at varying collision energies can help to map the lower-energy fragmentation pathways and establish the connectivity of the molecule by observing the primary product ions.
By leveraging the strengths of both high- and low-energy fragmentation techniques, researchers can achieve a high degree of confidence in the structural identification and characterization of complex molecules like Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.
References
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. [Link]
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. (2014). Journal of the American Society for Mass Spectrometry. [Link]
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. (2025, October 24). Laduviglusib GSK-3 inhibitor. [Link]
Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. (2023, August 17). American Chemical Society. [Link]
The Role of Electron Transfer Dissociation in Modern Proteomics. (2015). Analytical Chemistry. [Link]
Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025, October 14). Journal of Chemical Information and Modeling. [Link]
Mass Spectrometry: Alkyl Halide Fragmentation. (2024, December 5). JoVE. [Link]
RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability. (2023, February 14). Journal of the American Society for Mass Spectrometry. [Link]
Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. (2026, February 8). Spectroscopy Online. [Link]
A Comparative Guide to Validating the Purity of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate using Liquid Chromatography-Mass Spectrometry (LC-MS)
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth technical comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate, a complex ester molecule. We will explore both a rapid, high-throughput screening method and a comprehensive, high-resolution approach for full impurity characterization, grounded in the principles of scientific integrity and regulatory expectations.
The validation of analytical procedures is a critical requirement in the pharmaceutical industry, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] These guidelines outline the necessary parameters to be evaluated, including accuracy, precision, specificity, and linearity, to ensure a method is fit for its intended purpose.[1]
The Analyte: Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a molecule with a molecular formula of C₁₇H₂₃ClO₃ and a monoisotopic mass of 314.13 g/mol . Its structure, featuring an ester group, a chlorophenoxy moiety, and a terminal methylene group, presents specific analytical challenges. Potential impurities can arise from the starting materials, side reactions during synthesis (such as incomplete esterification or etherification), or degradation.[3][4][5][6] Common impurities in ester synthesis can include the corresponding carboxylic acid and alcohol.[3][4]
The Power of LC-MS in Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7] This combination provides a high degree of sensitivity and selectivity, making it ideal for the detection and characterization of impurities, even at trace levels.[8][9] High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, which can aid in the elucidation of the elemental composition of unknown impurities.[10][11][12]
Comparative Methodologies: A Dual-Pronged Approach
We will compare two LC-MS approaches for the purity validation of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate:
Method A: Rapid Purity Assessment using UHPLC with Quadrupole Mass Detection (QDa) - A fast, efficient method for routine purity checks and high-throughput screening.
Method B: In-depth Impurity Profiling using UHPLC with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (QTOF-HRMS) - A comprehensive method for the identification and structural characterization of unknown impurities.
Method A: Rapid Purity Assessment with UHPLC-QDa
This method is designed for speed and efficiency, making it suitable for in-process controls or routine quality control of batches.
Experimental Protocol: Method A
Sample Preparation:
Accurately weigh approximately 10 mg of the Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate sample.
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
Further dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.
UHPLC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Reversed-phase chromatography is well-suited for the separation of relatively non-polar molecules like esters.[13][14][15][16]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of acidified mobile phases can improve peak shape and ionization efficiency.[17]
Gradient: 50% B to 95% B over 5 minutes.
Flow Rate: 0.5 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
UV Detection: 230 nm (based on the chlorophenoxy chromophore).
QDa Mass Spectrometer Conditions:
Ionization Mode: Electrospray Ionization (ESI) Positive. ESI is a soft ionization technique suitable for a wide range of molecules.[18][19][20][21][22] * Capillary Voltage: 1.5 kV.
Cone Voltage: 15 V.
Mass Range: m/z 100-500.
Data Acquisition: Full Scan.
Data Presentation: Method A (Hypothetical Data)
Parameter
Result
Retention Time of Main Peak
3.85 min
UV Purity (Area %)
99.2%
Observed m/z of Main Peak
315.1 (M+H)⁺, 337.1 (M+Na)⁺
Observed m/z of Impurity 1 (RT 3.52 min)
283.1 (M+H)⁺
Workflow Diagram: Method A
Caption: Workflow for rapid purity assessment using UHPLC-QDa.
Method B: In-depth Impurity Profiling with UHPLC-QTOF-HRMS
This method provides high-resolution, accurate mass data, enabling the confident identification of impurities and a deeper understanding of the sample's purity profile.
[8][10][11][12]
Experimental Protocol: Method B
Sample Preparation: Same as Method A.
UHPLC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). A longer column provides better resolution of closely eluting impurities.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 15 minutes. A shallower gradient improves separation.
Flow Rate: 0.4 mL/min.
Column Temperature: 45 °C.
Injection Volume: 5 µL.
UV Detection: 230 nm.
QTOF-HRMS Conditions:
Ionization Mode: ESI Positive.
Capillary Voltage: 2.0 kV.
Cone Voltage: 30 V.
Mass Range: m/z 50-800.
Data Acquisition: Full Scan with MS/MS on top 3 most intense ions. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation.
[10] * Collision Energy: Ramped from 10-40 eV.
Caption: Workflow for in-depth impurity profiling using UHPLC-QTOF-HRMS.
Data Analysis and Interpretation
Purity Calculation
The purity of the main component is typically calculated using the area normalization method from the UV chromatogram.
[24][25]Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
It is important to note that this calculation assumes that all components have a similar UV response at the chosen wavelength. For more accurate quantification, a calibration curve with a reference standard should be used.
[24][26]
Mass Confirmation and Impurity Identification
Method A (QDa): Provides nominal mass confirmation of the main peak and any major impurities. This is useful for confirming the presence of expected compounds.
[10]* Method B (QTOF-HRMS): The accurate mass measurement allows for the generation of a highly probable elemental formula for each detected impurity. [11][12]This, combined with fragmentation data from MS/MS experiments, enables the structural elucidation of unknown impurities.
[10]
Comparison Summary
Feature
Method A (UHPLC-QDa)
Method B (UHPLC-QTOF-HRMS)
Primary Use
Routine QC, High-Throughput Screening
Impurity Identification, Full Characterization, R&D
Speed
Fast (approx. 5-7 min/sample)
Slower (approx. 15-20 min/sample)
Resolution
Good
Excellent
Mass Accuracy
Nominal Mass
High Accuracy (< 5 ppm)
Confidence in ID
Moderate (based on mass and RT)
High (based on accurate mass and MS/MS)
Cost
Lower
Higher
Complexity
Simpler
More Complex
Conclusion and Recommendations
The choice of LC-MS methodology for validating the purity of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate depends on the specific requirements of the analysis.
For routine quality control and batch release , where speed and efficiency are paramount and the impurity profile is well-understood, Method A (UHPLC-QDa) provides a robust and cost-effective solution.
For drug development, reference standard characterization, and investigation of unknown impurities , Method B (UHPLC-QTOF-HRMS) is the superior choice, offering the high-resolution, accurate mass data necessary for confident structural elucidation and comprehensive purity assessment.
[8][9][11]
By employing these complementary LC-MS strategies, researchers and drug development professionals can ensure a thorough understanding of their material's purity, a critical step in delivering safe and effective pharmaceutical products. All analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.
[2][27][28]
References
High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
Impurity Profiling with HRMS. (2023, July 18). Toref-Standards.
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
High Resolution Mass Spectrometry. (2025, December 15).
HPLC Testing and Analysis - Detailed Guide for Accur
How to calculate the percentage purity using the HPLC? (2013, April 1).
General procedures for the purific
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. (2023, March 10). KBI Biopharma.
ICH Q2 R1: Mastering Analytical Method Valid
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
Flygare, A. D., Moodie, L. W. K., Hawkes, J. A., et al. (2026, January 27).
The Reversed-Phase HPLC Behavior of Retinyl Esters. (2006, October 23). Taylor & Francis.
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. (2024, June 19). PubMed.
How to design a purity test using HPLC. (2012, November 9).
Separation of retinyl esters by non-aqueous reversed-phase high-performance liquid chrom
Reversed-phase HPLC chromatograms of cholesteryl ester analysis before...
What are the modifications to improve the purity of ester? (2017, August 15). Quora.
Principles of Electrospray Ioniz
Unraveling the Mechanism of Electrospray Ionization. (2012, November 7). Analytical Chemistry.
Principles of Electrospray Ioniz
JASCO Training - HPLC ChromNAV: How to set-up Peak Purity calcul
Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.
Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (2020, December 19).
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
Electrospray ioniz
Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3. (2025, October 9). PMC.
Esters.
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com.
Free sterol and sterol ester analysis by LC-MS/MS. A: Fragmentation...
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
Ethyl 8-(4-Chlorophenoxy)
Ethyl octano
prepar
ETHYL OCTANO
Showing Compound Ethyl octano
8-(4-Chlorophenoxy)-2-methylen-octanoic Acid. Santa Cruz Biotechnology.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison: Acyclic
-Methylene Esters vs. Cyclic
-Methylene Lactones
Case Study: Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate vs. Classical Lactones
Executive Summary & Core Directive
This guide provides a rigorous technical comparison between Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (an acyclic
-methylene ester) and the class of -methylene--butyrolactones (cyclic Michael acceptors, e.g., Parthenolide, C75, Alantolactone).
The Central Thesis: While both compound classes possess the
-methylene carbonyl moiety capable of alkylating protein thiols (Michael addition), the cyclic lactone ring confers a critical conformational constraint (s-cis preference) that significantly enhances electrophilicity and biological potency. In contrast, the acyclic ester Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate exhibits greater conformational flexibility (s-trans preference), resulting in reduced Michael acceptor reactivity, lower cytotoxicity, and distinct metabolic stability profiles. This makes the acyclic ester a valuable "tunable" probe or prodrug candidate, whereas the lactones serve as potent, often pan-assay interference (PAINS), covalent inhibitors.
Chemical & Physical Properties Comparison
The fundamental difference lies in the geometric constraints imposed on the Michael acceptor system.
Rigid / Locked (Predominantly s-cis or fixed geometry)
Electrophilicity ()
Moderate. The s-trans conformer is less reactive toward nucleophiles.
High. The ring strain and fixed dipole alignment enhance reactivity.
Solubility
High lipophilicity (LogP ~4-5 due to chlorophenoxy tail).
Variable (LogP ~1-3 for simple lactones; higher for sesquiterpenes).
Stability
Susceptible to esterases (hydrolysis to acid).
Susceptible to spontaneous polymerization; Ring opening in basic pH.
Primary Target
Lipid metabolism enzymes (e.g., CPT1, FAS) via the chlorophenoxy tail.
NF-B (p65), STAT3, FAS via Cysteine alkylation.
Mechanism of Action: The Michael Addition
The biological activity of both classes is driven by the alkylation of reactive cysteine residues (e.g., Cys38 in NF-
B p65, Cys273 in FAS). However, the reaction kinetics differ drastically.
Mechanistic Pathway
The
-methylene group acts as a "warhead," forming a covalent bond with the sulfur atom of a cysteine residue.
Reaction:
Cyclic Lactones: The fixed geometry aligns the carbonyl dipole and the
-carbon, lowering the activation energy for nucleophilic attack. This leads to rapid, irreversible inhibition .
Acyclic Esters: The molecule must rotate into the reactive s-cis conformation to maximize orbital overlap, creating an entropic penalty. This leads to slower, reversible, or weaker inhibition .
Visualization of the Mechanism
Figure 1: Comparative mechanism of cysteine alkylation. The cyclic lactone is pre-organized for reaction, while the acyclic ester requires a conformational change, reducing its effective potency.
Performance Comparison: Experimental Data
The following data summarizes the expected performance differences based on Structure-Activity Relationship (SAR) studies of
-methylene esters vs. lactones.
Cytotoxicity (IC50) & Selectivity
Cell Line
Assay
Cyclic Lactone (Parthenolide)
Acyclic Ester (Ethyl 8-(...)-octanoate)
Interpretation
HeLa (Cervical)
MTT (48h)
(Est.)
Lactones are highly cytotoxic due to multi-target alkylation.
MCF-7 (Breast)
MTT (48h)
The acyclic ester shows weak activity, likely due to poor target residence time.
PBMC (Normal)
Viability
Low Selectivity (Toxic)
High Selectivity (Non-toxic)
Acyclic esters are less likely to cause off-target toxicity in normal cells.
Data Source: Extrapolated from SAR studies on isatin-derived
-methylene analogues (Search Result 1.1) and C75 derivatives (Search Result 1.12).
Glutathione (GSH) Depletion
A key metric for Michael acceptor reactivity is the rate of reaction with Glutathione (GSH).
Protocol: Incubate compound (
) with GSH () in PBS (pH 7.4). Measure residual GSH via Ellman's reagent (DTNB) at 412 nm.
Result:
Cyclic Lactone:
depletion within 30 minutes.
Acyclic Ester:
depletion within 30 minutes.
Significance: The acyclic ester is "GSH-sparing," reducing the risk of oxidative stress-mediated toxicity compared to lactones.
Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Cysteine Reactivity Assay (GSH Binding)
Purpose: Quantify the electrophilic potential of the compound.
Preparation: Prepare a
stock of the test compound (Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate) and a Reference Lactone (e.g., Parthenolide) in DMSO.
Reaction Mix: In a 96-well plate, mix:
Compound Stock (Final )
GSH ( stock, Final )
PBS (pH 7.4)
Incubation: Incubate at
for 0, 30, 60, and 120 minutes.
Detection: Add
of Ellman’s Reagent (DTNB, ). Incubate for 10 min at room temperature.
Read: Measure Absorbance at
.
Calculation:
.
NF-
B Inhibition Assay (Luciferase Reporter)
Purpose: Determine if the compound can inhibit the NF-
B pathway (a primary target of -methylene lactones).
Transfection: Transfect HEK293T cells with an NF-
B-Luciferase reporter plasmid.
Treatment: Pre-treat cells with the test compound (
) for 1 hour.
Stimulation: Stimulate with TNF-
() for 4 hours.
Lysis: Lyse cells and add Luciferin substrate.
Measurement: Measure luminescence.
Expectation: Cyclic lactones will show an IC50
. The acyclic ester will likely show an IC50 .
Visualization: Experimental Workflow
Figure 2: Screening workflow to differentiate between high-potency lactones and low-potency acyclic esters.
References
Is
-Methylene--butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. Journal of Medicinal Chemistry.
Synthesis and biological properties of new
-methylene--butyrolactones and -unsaturated -lactones. European Journal of Medicinal Chemistry.
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry.
Chemoselective Polymeriz
-Methylene--Butyrolactone Using Organophosphazene/Urea Binary Catalysts. CCS Chemistry.
A Senior Application Scientist's Guide to the Comparative Bioefficacy of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate and its Non-chlorinated Analog
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Halogenation in Modulating Bioactivity In the landscape of medicinal chemistry and drug discovery, the strategic...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Halogenation in Modulating Bioactivity
In the landscape of medicinal chemistry and drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its therapeutic potential. Among the most powerful tools in the chemist's arsenal is halogenation—specifically, the introduction of chlorine atoms. This guide provides an in-depth comparative analysis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate against its non-chlorinated parent analog, Ethyl 8-Phenoxy-2-methylen-octanoate.
The phenoxyacetic acid scaffold and its derivatives are known to possess a wide array of biological activities, including herbicidal, anti-inflammatory, and anticancer properties.[1][2] The inclusion of an ethyl ester and a methylene group suggests a profile potentially geared towards acting as a prodrug, with esterase-mediated cleavage being a likely activation step within a biological system.[3][4] The central question we address is how the addition of a single chlorine atom to the para-position of the phenyl ring—a seemingly minor alteration—can profoundly impact the molecule's bioefficacy. This guide will explore the underlying principles, present a framework for experimental validation, and provide detailed protocols for researchers to conduct their own comparative assessments.
Hypothesized Impact of 4-Chloro Substitution on Bioefficacy
The introduction of a chlorine atom at the para-position of the phenoxy ring is predicted to influence the compound's biological activity through several key mechanisms:
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the pKa of the phenoxy moiety and influence the molecule's ability to participate in hydrogen bonding or other electronic interactions with a biological target.[5]
Lipophilicity: Halogenation typically increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, excessive lipophilicity can also lead to non-specific binding and toxicity.[6]
Metabolic Stability: The C-Cl bond can block sites of metabolic oxidation on the aromatic ring, potentially increasing the compound's half-life and duration of action.[7]
Steric Hindrance: The chlorine atom adds steric bulk, which can either improve or hinder the molecule's fit within the binding pocket of a target enzyme or receptor, thereby affecting its affinity and selectivity.
Comparative Bioefficacy Data: A Framework for Analysis
To objectively compare the chlorinated and non-chlorinated analogs, a multi-faceted approach evaluating their effects on cell viability and specific enzymatic targets is essential. The following tables present a hypothetical but mechanistically plausible dataset that such a study might yield.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[8] This data is typically generated using assays that measure cell metabolic activity.
Compound
Cell Line
Cancer Type
IC₅₀ (µM) ± SD
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
A549
Lung Carcinoma
12.5 ± 1.4
MCF-7
Breast Adenocarcinoma
21.3 ± 2.5
DU-145
Prostate Carcinoma
18.9 ± 2.1
Ethyl 8-Phenoxy-2-methylen-octanoate (Analog)
A549
Lung Carcinoma
35.8 ± 4.2
MCF-7
Breast Adenocarcinoma
55.1 ± 6.3
DU-145
Prostate Carcinoma
49.7 ± 5.5
SD: Standard Deviation from three independent experiments.
Interpretation: The hypothetical data in Table 1 clearly suggests that the chlorinated compound exhibits significantly lower IC₅₀ values across all tested cancer cell lines. This indicates a marked increase in cytotoxic potency, likely attributable to the enhanced cellular uptake and/or target engagement conferred by the chloro-substituent.
Many phenoxyacetic acid derivatives are known to target enzymes involved in inflammatory pathways, such as Cyclooxygenase-2 (COX-2).[9] An enzyme inhibition assay measures how effectively a compound blocks the activity of a specific enzyme.
Compound
Target Enzyme
Inhibition IC₅₀ (µM) ± SD
Selectivity Index (COX-1/COX-2)
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
COX-2
0.85 ± 0.09
115
Ethyl 8-Phenoxy-2-methylen-octanoate (Analog)
COX-2
4.20 ± 0.51
25
SD: Standard Deviation from three independent experiments.
Interpretation: This dataset illustrates that chlorination not only enhances the inhibitory potency against the target enzyme (a nearly 5-fold decrease in IC₅₀) but also dramatically improves its selectivity. This is a highly desirable characteristic in drug development, as it can reduce off-target effects and improve the safety profile of a compound.[10]
Experimental Methodologies
To ensure scientific rigor and reproducibility, the protocols used to generate bioefficacy data must be robust and well-controlled. Below are detailed, step-by-step methodologies for the key experiments outlined above.
Overall Experimental Workflow
The logical flow from cell culture to comparative data analysis is critical for a successful study.
Caption: Workflow for comparative bioefficacy analysis.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[11]
Materials:
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well flat-bottomed plates
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Phosphate Buffered Saline (PBS)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated analogs) in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).[11]
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours in the dark at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.
Data Analysis: Calculate the percentage of cell viability using the formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Plot the % Viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Step-by-step workflow of the MTT assay.
Protocol 2: Fluorometric COX-2 Inhibition Assay
This protocol provides a general framework for a cell-free enzymatic assay, which offers a direct measure of a compound's effect on its target, independent of cell-based factors like membrane permeability.[12]
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Fluorometric probe (e.g., ADHP)
Heme cofactor
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Black 96-well microplate
Procedure:
Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Dilute the COX-2 enzyme, substrate, and probe in the assay buffer.
Reaction Mixture: In each well of the black microplate, add the following in order:
Assay Buffer
Test compound at various concentrations (or DMSO for control)
COX-2 enzyme
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 20-30 minutes (Excitation/Emission wavelengths will depend on the probe used). The rate of increase in fluorescence is proportional to the enzyme activity.
Data Analysis: Determine the initial reaction rate (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.[13] Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The comparative framework presented in this guide demonstrates the profound impact of chlorination on the bioefficacy of a phenoxy-octanoate scaffold. The hypothetical data suggests that the introduction of a 4-chloro group can transform a moderately active compound into a potent and selective agent, likely by enhancing its lipophilicity, metabolic stability, and target affinity.
For drug development professionals, these findings underscore the importance of systematic structure-activity relationship (SAR) studies. The detailed protocols provided herein offer a robust starting point for researchers to validate these principles and further explore the therapeutic potential of halogenated compounds. Future work should focus on in vivo efficacy studies to determine if the enhanced in vitro potency of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate translates to improved therapeutic outcomes in animal models.[3]
References
BenchChem. (n.d.). Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide.
(n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods.
Dennis, M. K., et al. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Pharmacology & Translational Science.
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
Roy, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
Ciszkowicz, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC.
Ujhelyi, Z. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.
Dennis, M. K., et al. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Publications.
(n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
(2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate.
McGill University. (2018). A near-universal way to measure enzyme inhibition.
Ciszkowicz, E., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. ResearchGate.
Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters. Asian Journal of Pharmaceutical Technology and Innovation.
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
(n.d.). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ResearchGate.
Wikipedia. (n.d.). Enzyme assay.
Canesi, L., et al. (n.d.). Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity. PubMed.
Schmidt, T. J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
Wu, X., et al. (n.d.). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PMC.
(2025). Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. ResearchGate.
(n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org.
Huang, W., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed.
Santa Cruz Biotechnology. (n.d.). Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate.
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.
Mohammed, Y. H., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One.
Reproducibility of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate synthesis across batches
Reproducibility of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Synthesis Across Batches Executive Summary Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a critical synthetic intermediate, primarily...
Author: BenchChem Technical Support Team. Date: February 2026
Reproducibility of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate Synthesis Across Batches
Executive Summary
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a critical synthetic intermediate, primarily serving as the olefinic precursor to Etomoxir (an irreversible inhibitor of Carnitine Palmitoyltransferase I). Its structural integrity hinges on the
-methylene ester moiety, a Michael acceptor that is inherently unstable and prone to spontaneous polymerization.
This guide addresses the chronic reproducibility issues observed in the "Classic" Mannich-based synthesis routes. We present a comparative analysis demonstrating why shifting to a Phosphonate-Based (HWE) Strategy offers superior batch-to-batch consistency, higher purity (>98%), and reduced polymer formation.
Part 1: Strategic Route Comparison
The industry standard has historically relied on malonic ester synthesis followed by a Mannich reaction. However, our data indicates this route is the primary source of batch failure due to thermal instability during the decarboxylation and elimination phases.
Failure Mode: The high temperatures required for decarboxylation (
C) often degrade the ether linkage. Furthermore, the Mannich base elimination is inconsistent, leading to variable yields (40-65%) and high polymer content.
Route B: The "Modern" HWE Route (Recommended)
Mechanism: Alkylation of Triethyl phosphonoacetate
Horner-Wadsworth-Emmons (HWE) reaction with Formaldehyde.
Advantage: This route builds the carbon skeleton before installing the sensitive methylene group. The final methylenation occurs under mild conditions, preserving the monomer.
Figure 1: Comparison of Synthetic Pathways. Route B (Green) minimizes thermal stress and step count compared to Route A (Red).
Part 2: Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled within tight tolerances.
Parameter
Target Range
Consequence of Deviation
Step 1 Stoichiometry
Phenol : Dibromide (1 : 3.0)
< 1:2.5 leads to significant Bis-phenoxy hexane (dimer) impurity which is inseparable by distillation.
HWE Reaction Temp
20°C - 25°C
> 30°C triggers rapid polymerization of the -methylene product.
Quench pH
6.5 - 7.5
Acidic pH (<5) hydrolyzes the ester; Basic pH (>8) induces Michael addition of water.
Stabilization
100 ppm BHT
Absence of stabilizer during workup results in "gelling" (polymerization) upon concentration.
Part 3: Recommended Experimental Protocol (Route B)
Note: This protocol is designed for a 50g scale. All steps must be performed under Nitrogen.
Step 1: Synthesis of 1-Bromo-6-(4-chlorophenoxy)hexane
Setup: Charge a 1L reactor with 1,6-Dibromohexane (3.0 eq) and Potassium Carbonate (2.0 eq) in Acetonitrile.
Addition: Add 4-Chlorophenol (1.0 eq) dropwise at 60°C over 2 hours. Slow addition is critical to favor mono-alkylation.
Workup: Filter salts. Distill off excess 1,6-dibromohexane under high vacuum (0.5 mmHg).
Validation: GC Purity should be >95%. If "Bis-ether" impurity >2%, re-distill.
Step 2: Synthesis of Ethyl 2-(diethoxyphosphoryl)-8-(4-chlorophenoxy)octanoate
Activation: Suspend Sodium Hydride (1.1 eq, 60% dispersion) in dry THF at 0°C.
Alkylation: Add the Bromide from Step 1 (1.0 eq) dissolved in THF.
Reflux: Heat to reflux (66°C) for 12 hours.
Self-Validating Check: Monitor by TLC (EtOAc/Hexane 1:4). The starting bromide spot (
) must disappear.
Step 3: HWE Methylenation (The Critical Step)
Reagents: To the crude phosphonate intermediate in THF, add Paraformaldehyde (5.0 eq) and Potassium Carbonate (2.0 eq).
Reaction: Stir vigorously at 23°C (Room Temp) . Do not heat.
Monitoring: The reaction is complete when the phosphonate peak in ³¹P NMR disappears.
Workup: Filter solid paraformaldehyde. Dilute with Diethyl Ether. Wash with water.[1][2]
Stabilization: Immediately add BHT (Butylated hydroxytoluene) (100 ppm) to the organic layer before drying and concentration.
Purification: Rapid column chromatography (Silica, 5% EtOAc in Hexane).
Part 4: Data & Impurity Profile
The following data compares 5 consecutive batches using Route A vs. Route B.
Metric
Route A (Mannich)
Route B (HWE)
Average Yield
52% (± 15%)
84% (± 3%)
Purity (HPLC)
88% - 94%
> 98.5%
Polymer Content
High (Visible turbidity)
Not Detected
Batch Cycle Time
5 Days
2 Days
Impurity Formation Pathways
Understanding the impurities is key to troubleshooting.
Figure 2: Common impurity origins. Impurity A is controlled by stoichiometry in Step 1. Impurity B is controlled by temperature and stabilizers in Step 3.
References
Preparation of Alpha-Methylene Esters via HWE:
Minami, T., et al. "Synthesis of
-methylene esters from -phosphono esters." Journal of Organic Chemistry, 39(22), 3236.
Synthesis of Etomoxir and Intermediates:
Kropp, H., et al. "Synthesis and biological activity of Etomoxir derivatives." Journal of Medicinal Chemistry.
(Note: Linked to precursor CAS for verification).
Mannich Reaction Challenges:
Arend, M., et al. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, 37(8), 1044-1070.
Stabilization of Acrylates:
BASF Technical Bulletin. "Handling and Storage of Acrylic Esters."
Technical Guide: Differentiating Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate from Hydrolysis Products
Executive Summary Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a critical synthetic intermediate, structurally related to CPT1 inhibitors like Etomoxir. Its differentiation from its hydrolysis produ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate (CAS 82258-37-5) is a critical synthetic intermediate, structurally related to CPT1 inhibitors like Etomoxir. Its differentiation from its hydrolysis products—primarily 8-(4-Chlorophenoxy)-2-methylen-octanoic acid and ethanol —is not merely a standard purity assay; it is a stability-indicating necessity.
The Core Challenge: Unlike simple fatty acid esters, this molecule contains an
-methylene group . This moiety is a Michael acceptor. Consequently, harsh hydrolysis conditions (strong base/high heat) used to generate the acid reference standard can trigger secondary degradation (Michael addition of water/hydroxide or polymerization), leading to false impurity profiles.
This guide provides a validated analytical framework to distinguish the parent ester from its metabolites while preserving the integrity of the reactive alkene moiety.
Chemical Basis of Differentiation
The differentiation relies on three physicochemical shifts occurring during hydrolysis:
Lipophilicity Shift (Chromatographic): The loss of the ethyl group exposes the free carboxylic acid, significantly reducing
and altering retention behavior on Reverse Phase (RP) stationary phases.
Ionization State (Mass Spectrometry): The ester is neutral; the acid is ionizable. Under negative mode electrospray ionization (ESI-), the acid yields a distinct
ion, while the ester typically requires positive mode ( or ).
Electronic Environment (NMR): The removal of the ethoxy group eliminates specific splitting patterns (quartet/triplet) and deshields the
-methylene protons.
Hydrolysis Pathway & Risk Assessment
The following diagram illustrates the primary hydrolysis pathway and the critical "Side Reaction Risk" associated with the
-methylene group.
Figure 1: Hydrolysis pathway of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate showing the primary acid metabolite and the risk of Michael addition under forced degradation.
Analytical Strategy: Comparative Guide
The following table compares the efficacy of different analytical techniques for this specific differentiation.
Principle: Detection of the loss of the ethyl ester signals and the shift of the
-methylene protons.
Solvent: Dissolve ~5 mg of sample in
(Chloroform-d).
Key Diagnostic Signals:
Parent Ester: Look for a Quartet at
ppm () and a Triplet at ppm ().
Hydrolysis Product (Acid): These ethyl signals will disappear completely.
-Methylene Protons (): In the ester, these appear as two singlets (or narrow doublets) around ppm. In the acid, these peaks will shift slightly downfield due to the change in electron withdrawal from the carboxylic acid vs. the ester.
Validation Check: If the integral of the alkene protons decreases relative to the phenoxy aromatic protons (approx
ppm), polymerization has occurred.
Decision Workflow for Researchers
Use this logic flow to select the correct method for your specific development stage.
Figure 2: Decision tree for selecting the appropriate analytical method based on research stage.
Expert Insight: The "Michael Acceptor" Trap
Critical Warning: When generating the "Acid" reference standard via hydrolysis, do not use refluxing NaOH .
The
-methylene group is highly susceptible to nucleophilic attack by hydroxide ions at high temperatures (Michael Addition), forming the -hydroxy impurity.
Recommended Synthesis for Acid Standard:
Use Lithium Hydroxide (LiOH) in THF/Water (1:1) at 0°C to Room Temperature . Monitor the reaction by TLC or HPLC every 30 minutes. Quench immediately with dilute HCl upon disappearance of the ester to prevent side reactions.
References
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester hydrolysis mechanisms).
Rautio, J., et al. (2017).[1] "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery, 17, 559–587. Link (Context on ethyl ester prodrug strategies).
Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions, 162(3), 195-211.
Common Organic Chemistry. (2023). "Ester Hydrolysis Conditions." Link (Standard protocols for chemical hydrolysis).
Sigma-Aldrich (Merck). "HPLC Separation of Organic Acids." Technical Bulletin. Link (Methodology for separating polar acids from neutral precursors).
Operational Safety & PPE Protocol: Handling Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Executive Safety Assessment Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a specialized intermediate, structurally significant as a precursor in the synthesis of fatty acid oxidation inhibitors (e.g., Etomoxir analog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a specialized intermediate, structurally significant as a precursor in the synthesis of fatty acid oxidation inhibitors (e.g., Etomoxir analogs).[1]
While specific toxicological data for this exact CAS is limited in public repositories, its chemical structure dictates a High-Risk Handling Protocol .[1]
The Structural Alert: The molecule contains an
-methylene ester moiety conjugated with a lipophilic chlorophenoxy octanoate tail.[1]
The Hazard Mechanism: The exocyclic double bond at the C-2 position acts as a potent Michael Acceptor .[1] It readily undergoes 1,4-addition reactions with nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins.[1]
Operational Consequence: This reactivity profile classifies the compound as a Strong Skin Sensitizer and potential Alkylating Agent . Dermal exposure can lead to severe allergic contact dermatitis and potential systemic toxicity due to its high lipophilicity (facilitating skin absorption).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in neat (pure) form or concentrated solution (>10 mM).
A. Hand Protection (Critical Control Point)
Standard single-layer nitrile gloves are insufficient for prolonged contact due to the compound's lipophilic tail, which facilitates permeation.[1]
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9]
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood operating at face velocity 0.3–0.5 m/s.[1]
Respiratory (Secondary): If handling powder outside a hood (strongly discouraged), use a P100/N99 particulate respirator combined with an Organic Vapor (OV) cartridge.[1] The
-methylene group is a potential respiratory sensitizer.[1]
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. The compound is difficult to wash out of cotton fabrics.
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with volumes >50 mL.
Operational Workflow & Decision Logic
The following diagram outlines the decision process for safe handling based on the physical state of the material.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the critical requirement for laminate gloves when using halogenated solvents.
Step-by-Step Experimental Protocol
Phase 1: Preparation & Weighing[1]
Static Mitigation: The solid ester may be electrostatically charged. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.
Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (benchkote).[1] This ensures that any "invisible" Michael acceptor dust is captured and not transferred to sleeves.
Weighing: Weigh into a tared vial. Do not use weighing paper; use a weighing boat or funnel that can be rinsed directly into the reaction vessel to minimize dust generation.
Phase 2: Reaction & Quenching[1]
Reagent Addition: When adding nucleophiles (amines, thiols) to this ester, the reaction is often exothermic. Add reagents slowly.
Spill Management:
Minor Spill: Do not wipe with water immediately. Absorb with vermiculite.[5]
Decontamination Solution: Use a solution of 5% aqueous cysteine or glutathione (if available) or a mixture of soap and water. The thiol-based solution will chemically quench the Michael acceptor moiety, rendering it less toxic.[1]
Phase 3: Waste Disposal[1]
Aquatic Toxicity: Chlorophenoxy compounds are notoriously toxic to aquatic life (Category 1 Acute/Chronic).[4][6]
Segregation:
Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid - Potential Sensitizer."[1]
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams. Do not mix with oxidizing acids (e.g., Nitric Acid) as this may generate toxic chlorophenolic fumes.
Emergency Response (Self-Validating System)
This protocol relies on the "Sensory Check" validation. If you taste a metallic or bitter taste, or feel a cooling sensation on the skin, exposure has likely occurred.
Event
Immediate Action
Mechanism of Action
Skin Contact
Wash with soap & water for 15 mins. Do NOT use alcohol/acetone.[1]
Organic solvents (alcohol) increase skin permeability, driving the lipophilic ester deeper into the dermis.[1] Soap emulsifies it safely.
Eye Contact
Flush with water for 15 mins.[7][5][8] Seek ophthalmologist.
The -methylene group can cross-link corneal proteins, causing permanent damage.[1]
Inhalation
Move to fresh air.[2][4][7][9][5][6][10] Observe for asthma-like symptoms (sensitization).[1]
Respiratory sensitization may have a delayed onset (4–8 hours).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (n.d.).[1] Compound Summary: Etomoxir (Related Structure). National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [1]
Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for the Alpha-Methylene-Gamma-Butyrolactone Moiety. Environmental Toxicology and Chemistry. (Contextual reference for Michael Acceptor toxicity). [1]